Cefditoren

Catalog No.
S523077
CAS No.
117467-28-4
M.F
C19H18N6O5S3
M. Wt
506.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefditoren

CAS Number

117467-28-4

Product Name

Cefditoren

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C19H18N6O5S3

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)/b4-3-,24-12-/t13-,17-/m1/s1

InChI Key

KMIPKYQIOVAHOP-YLGJWRNMSA-N

SMILES

Array

solubility

Soluble at levels equal to < 0.1 mg/mL.
4.41e-02 g/L

Synonyms

(-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)-3-((Z)-2-(4-methylthiazol-5-yl)ethenyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate, 7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(2-(4-methylthiazol-5-yl)ethenyl)cephem-4-carboxylic acid pivaloyloxymethyl ester, CDTR-PI, cefditoren pivoxil, ME 1207, ME-1207, Spectracef

Canonical SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Isomeric SMILES

CC1=C(SC=N1)/C=C/C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

The exact mass of the compound Spectracef is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759098. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Supplementary Records. It belongs to the ontological category of 1,3-thiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Quantitative Affinity of Cefditoren for Penicillin-Binding Proteins

Author: Smolecule Technical Support Team. Date: February 2026

Bacterium PBP Target Affinity Measurement (Kd or IC50) Comparative Context
Streptococcus pneumoniae PBP1A Kd = 0.005 ± 0.004 µM Lower Kd (higher affinity) than cefcapene, cefixime, and cefdinir [1]
Streptococcus pneumoniae PBP2X Kd = 9.70 ± 8.24 µM Lower affinity than for PBP1A; lower than cefixime but higher than cefcapene and cefdinir [1]
Haemophilus influenzae PBP3A/B IC50 = 0.060 ± 0.002 µM Indicates very high affinity for this primary target in H. influenzae [1]
Haemophilus influenzae PBP1A Strong affinity demonstrated Contributes to effective antibacterial effects [1] [2]

Structural Mechanism of PBP Inhibition

The high-resolution crystal structure of cefditoren complexed with S. pneumoniae PBP2X reveals the molecular details of its binding mechanism [3] [4].

  • Acyl-enzyme Complex Formation: Like all β-lactams, this compound's core β-lactam ring is covalently attached to the active-site serine residue of the PBP (Ser337 in PBP2X), forming a stable acyl-enzyme complex. This irreversibly inhibits the PBP's transpeptidase activity, halting the cross-linking of peptidoglycan [3].
  • Critical Role of the C-3 Side Chain: The methylthiazole group of this compound's C-3 side chain fits into a hydrophobic pocket formed by residues like Trp374, His394, and Thr526. This interaction is a key determinant of its high level of antimicrobial activity [3] [4].
  • Induced-Fit Binding: The binding of this compound induces conformational changes in the enzyme, particularly in the region surrounding the C-7 side chain pocket. This "induced-fit" mechanism ensures tight binding and enhances inhibitory activity [3].

The following diagram illustrates the key molecular interactions between this compound and the PBP2X binding pocket, based on the crystallographic data [3] [4]:

f This compound-PBP2X Binding Interactions PBP2X\nActive Site PBP2X Active Site Covalent Bond\nwith Ser337 Covalent Bond with Ser337 PBP2X\nActive Site->Covalent Bond\nwith Ser337  β-lactam ring  acylation C-3 Side Chain\n(Methylthiazole) C-3 Side Chain (Methylthiazole) PBP2X\nActive Site->C-3 Side Chain\n(Methylthiazole)  fits into Induced-Fit\nConformational Change Induced-Fit Conformational Change Covalent Bond\nwith Ser337->Induced-Fit\nConformational Change  leads to Hydrophobic Pocket\n(Trp374, His394, Thr526) Hydrophobic Pocket (Trp374, His394, Thr526) C-3 Side Chain\n(Methylthiazole)->Hydrophobic Pocket\n(Trp374, His394, Thr526)  hydrophobic  interaction Inhibition of\nCross-Linking Inhibition of Cross-Linking Induced-Fit\nConformational Change->Inhibition of\nCross-Linking  results in

Key molecular interactions between this compound and PBP2X, based on crystallographic data [3] [4].

PBP Affinity and Resistance Profile

This compound's PBP binding profile directly influences its effectiveness against bacteria that have developed resistance to other β-lactams.

  • Targeting Resistance in *S. pneumoniae*: In pneumococci, resistance to β-lactams primarily arises from the acquisition of mosaic PBP genes (especially PBP2X, PBP2B, and PBP1A) that have low affinity for these antibiotics [5]. This compound's high affinity for PBP1A and its ability to bind effectively to PBP2X contribute to its activity against strains with reduced susceptibility to penicillin and other cephalosporins [1] [6].
  • Activity Against H. influenzae*: Resistance in *H. influenzae can involve β-lactamase production or alterations in PBP3 (encoded by the ftsI gene), leading to the BLNAR (β-lactamase–negative ampicillin-resistant) phenotype. This compound is stable against many common β-lactamases (e.g., TEM-1, ROB-1) and, crucially, maintains a strong affinity for PBP3A/B in H. influenzae, making it effective against both β-lactamase-positive and BLNAR strains [1] [6].

Key Experimental Protocols for Studying PBP Affinity

Researchers use several methodologies to elucidate the binding interactions between β-lactams like this compound and their PBP targets.

Determining Binding Affinity via Microscale Thermophoresis (MST)

This method was used to determine the dissociation constants (Kd) for this compound binding to S. pneumoniae PBPs [1].

  • Protein Purification: Recombinant PBP1A and PBP2X proteins from S. pneumoniae are expressed and purified using techniques like nickel-chelate chromatography after cloning into an appropriate vector [1] [3].
  • Labeling and Binding: The purified PBPs are fluorescently labeled. A constant concentration of the labeled PBP is mixed with a serial dilution of this compound.
  • Measurement and Analysis: The mixtures are loaded into capillaries, and a laser heats a localized spot. The movement of protein molecules along this temperature gradient (thermophoresis) is measured by fluorescence. Changes in thermophoresis upon ligand binding are used to calculate the Kd value, which quantifies the binding affinity [1].
Crystallographic Structure Determination of PBP-Cefditoren Complex

This protocol provides atomic-level details of the interaction [3] [4].

  • Protein Preparation and Crystallization: A soluble, trypsin-digested form of S. pneumoniae PBP2X is purified and crystallized using the hanging-drop vapor-diffusion method.
  • Complex Formation and Data Collection: Crystals of the complex are prepared by soaking pre-grown PBP2X crystals in a solution containing this compound sodium. The crystal is cryo-cooled, and X-ray diffraction data is collected at a synchrotron facility.
  • Structure Solution and Refinement: The structure is solved by molecular replacement using a known PBP2X structure as a model. Iterative cycles of model building and refinement against the diffraction data are performed to obtain the final atomic model of the complex [3].
Evaluating PBP Affinity in Bacteria (BIO-AMP Method)

This method assesses the affinity of this compound for various PBPs in their native cellular context, as used for H. influenzae [1].

  • Membrane Preparation: Bacterial membranes containing the native PBPs are prepared.
  • Competitive Binding: The membrane preparation is incubated with a fixed concentration of biotinylated ampicillin (BIO-AMP) in the presence of increasing concentrations of this compound.
  • Detection and Analysis: The PBPs are separated by SDS-PAGE, transferred to a membrane, and detected using streptavidin-conjugated chemiluminescence. The concentration of this compound required to reduce BIO-AMP binding by 50% (the IC50 value) is calculated for each PBP, providing a measure of relative affinity [1] [2].

This compound's well-defined mechanism of action, characterized by its high affinity for critical PBPs and stability against many β-lactamases, makes it a valuable oral option for treating community-acquired respiratory infections. Its distinct binding interactions, particularly through the C-3 side chain, provide a structural basis for its potent activity.

References

cefditoren spectrum of activity Gram-positive Gram-negative

Author: Smolecule Technical Support Team. Date: February 2026

Spectrum of Antibacterial Activity

Organism Type Key Pathogens Cefditoren MIC₉₀ (μg/mL) Activity Notes
Gram-Positive Streptococcus pneumoniae (Penicillin-susceptible) 0.03 - 0.5 [1] [2] Highly active; superior to other oral cephalosporins [1] [2]
Streptococcus pneumoniae (Penicillin-resistant) 0.5 - 2.0 [1] [3] Retains potency against many resistant strains [1] [3]
Streptococcus pyogenes (Group A) ≤0.004 - 2.0 [4] [3] Highly active [2]
Staphylococcus aureus (MSSA) 0.25 - ≤1 [4] [3] [2] Active against β-lactamase-producing strains [4]
Streptococcus agalactiae (Group B) Not fully quantified Active [4]
Gram-Negative Haemophilus influenzae (including β-lactamase+) 0.016 - 0.25 [3] [2] Highly active and stable against β-lactamases [2]
Moraxella catarrhalis (including β-lactamase+) 0.06 - 0.5 [3] [2] Highly active and stable against β-lactamases [2]
Haemophilus parainfluenzae (including β-lactamase+) Not fully quantified Active [4]
Some Enterobacteriaceae (e.g., E. coli) Varies Active against many strains [1] [2]

Notable Gaps in Spectrum: this compound lacks clinically useful activity against Pseudomonas aeruginosa, enterococci, and most anaerobic bacteria [1] [2]. It is also not active against atypical pathogens such as Mycoplasma and Chlamydia [1].

Mechanism of Action and Resistance

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis [5] [6].

  • Molecular Target: It binds to and inhibits Penicillin-Binding Proteins (PBPs), enzymes critical for the final cross-linking step of peptidoglycan synthesis [4] [6]. This leads to a defective cell wall and ultimately bacterial cell lysis and death [6].
  • β-Lactamase Stability: The methoxyimino group in its structure provides stability against hydrolysis by many common β-lactamases, including those produced by H. influenzae and M. catarrhalis [1] [3] [2].
  • Resistance Mechanisms: Resistance can arise from:
    • Altered PBPs: Reduced affinity of PBPs for the antibiotic, as seen in some highly resistant pneumococci [1].
    • Production of β-Lactamases: Although stable to many, it can be hydrolyzed by certain extended-spectrum β-lactamases (ESBLs) and carbapenemases [5].
    • Efflux Pumps & Reduced Permeability: Bacteria may expel the drug or reduce its uptake through the cell wall [5].

The following diagram illustrates the mechanism of action and primary resistance pathways.

G A This compound Pivoxil (Prodrug) B Hydrolysis by Esterases A->B C Active this compound B->C D Binds to Penicillin-Binding Proteins (PBPs) C->D E Inhibition of Cell Wall Synthesis D->E F Bacterial Cell Lysis and Death E->F G Resistance Mechanisms H Altered PBPs (Reduced Binding) G->H I Beta-Lactamase Production G->I J Efflux Pumps & Reduced Permeability G->J H->D I->C J->C

Mechanism of Action and Resistance of this compound

Experimental Susceptibility Testing

For researchers characterizing antibiotic activity, here are standard protocols for determining this compound's Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method (Reference)

The broth microdilution method is the standard reference for MIC determination [2].

  • Inoculum Preparation: Adjust the turbidity of a bacterial suspension in log-phase growth to a 0.5 McFarland standard, which equals approximately 1-5 x 10⁸ CFU/mL. Further dilute this suspension in a broth medium (like Mueller-Hinton) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in each well of the microdilution tray [2].
  • Antibiotic Dilution: Prepare a series of two-fold dilutions of this compound in a suitable broth. The concentration range should cover expected MIC values, typically from 0.015 μg/mL to 128 μg/mL [2].
  • Incubation: Inoculate the wells with the prepared bacterial suspension. Incubate the trays aerobically at 35°C for 16-20 hours [2].
  • MIC Determination: The MIC is defined as the lowest concentration of antibiotic that completely inhibits visible growth of the organism [2].
Agar Disk Diffusion Method

This method is commonly used in clinical laboratories for its simplicity [2].

  • Inoculation: Streak a standardized bacterial suspension evenly across the surface of a Mueller-Hinton agar plate.
  • Disk Application: Place a This compound-impregnated disk (e.g., 10 μg) onto the inoculated agar surface.
  • Incubation and Measurement: Incubate the plate at 35°C for 16-18 hours. Following incubation, measure the diameter of the zone of inhibition around the disk in millimeters. Interpret results (Susceptible, Intermediate, Resistant) by comparing the zone diameter to the standards provided by organizations like CLSI or EUCAST [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations

The antibacterial efficacy of this compound is best predicted by the time its free (unbound) concentration remains above the MIC of the pathogen (fT > MIC) [1] [2].

  • Bioavailability: this compound pivoxil is a prodrug. Its absorption is significantly enhanced when administered with food, increasing absolute bioavailability from ~14% (fasting) to over 20% with a high-fat meal [1] [3].
  • Protein Binding & Half-life: It is approximately 88% protein-bound in plasma and has a mean elimination half-life of 1.5 to 1.6 hours, supporting a twice-daily (BID) dosing regimen [1] [4] [3].
  • Tissue Penetration: this compound achieves effective concentrations in key tissues, including bronchial mucosa, epithelial lining fluid, and tonsillar tissue [3].

References

cefditoren pivoxil prodrug absorption and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Prodrug Absorption and Conversion

Cefditoren pivoxil is designed to overcome the poor absorption characteristics of the active parent compound, this compound. The table below summarizes the key pharmacokinetic parameters following oral administration.

Parameter Details & Conditions Value
Absolute Bioavailability Fasting conditions [1] [2] [3] ~14%
With a low-fat meal (14g fat) [1] [2] 16.1 ± 3.0%
Food Effect (High-fat meal) Increase in mean AUC (vs. fasted) [2] +70%
Increase in mean Cmax (vs. fasted) [2] +50%
Time to Max Concentration (Tmax) Under fasting conditions [2] [3] 1.5 - 3 hours
Max Plasma Concentration (Cmax) 200 mg dose (fasting) [2] [3] 1.8 ± 0.6 µg/mL
400 mg dose (with high-fat meal) [2] 4.4 ± 0.9 µg/mL
Plasma Protein Binding Concentration-independent (0.05-10 µg/mL) [1] [2] ~88%
Volume of Distribution (Vss) [1] [2] [3] 9.3 ± 1.6 L
Elimination Half-life (t1/2) Young, healthy adults [1] [2] [3] 1.6 ± 0.4 hours

The process of absorption and activation can be visualized as follows:

G A Oral Administration of This compound Pivoxil (Prodrug) B Absorption in the Gastrointestinal Tract A->B C Hydrolysis by Intestinal Esterases B->C D Active this compound in Systemic Circulation C->D E Pivalate Molecule Released C->E

The metabolic activation pathway of this compound pivoxil and release of pivalate.

After absorption, the prodrug is hydrolyzed by intestinal esterases to release active this compound and pivalate [4] [1] [2]. Administration with food, particularly one containing fat, significantly enhances bioavailability by increasing AUC and Cmax [2].

Metabolism and Carnitine Depletion

This compound pivoxil has a distinct metabolic profile with an important clinical consideration.

  • Primary Route of Elimination: The active this compound is not appreciably metabolized and is primarily eliminated unchanged by the kidneys through a combination of glomerular filtration and tubular secretion [1] [2] [3]. Its renal clearance is approximately 4-5 L/h [1] [2].
  • The Pivalate Pathway and Carnitine Homeostasis: The hydrolysis of the pivoxil group releases pivalic acid (pivalate). This pivalate is absorbed and conjugated with coenzyme A (CoA) in cells to form pivaloyl-CoA [5]. Unlike other acyl-CoA compounds, pivaloyl-CoA cannot be further metabolized and sequesters CoA. To mitigate this, the enzyme carnitine acyltransferase transfers the pivaloyl group from CoA to L-carnitine, forming pivaloylcarnitine [5] [2]. This water-soluble conjugate is then efficiently excreted in the urine [1] [5] [2].

This process leads to a dose- and duration-dependent reduction in plasma carnitine levels. Studies show a 39% decrease after a 200 mg BID regimen for 10 days and a 63% decrease after a 400 mg BID regimen for 14 days [2]. Plasma levels typically return to normal within 7-10 days after discontinuation [2]. Consequently, the drug is contraindicated in patients with carnitine deficiency or inborn errors of metabolism that may result in clinically significant carnitine deficiency [2] [3].

The metabolic fate of pivalate and its impact on carnitine is summarized below:

G A Pivalate Release B Intracellular Uptake of Pivalate A->B C Formation of Pivaloyl-CoA B->C D Conjugation with L-Carnitine C->D E Renal Excretion of Pivaloylcarnitine D->E F Depletion of Systemic Carnitine D->F

Metabolic fate of pivalate and its impact on carnitine homeostasis.

Key Experimental Methodologies

For scientists designing studies, here are core methodologies related to this compound pivoxil.

  • Oral Bioavailability & Food Effect: A standard cross-over study design is used where healthy subjects receive the drug after an overnight fast and after a standardized high-fat meal. Serial blood samples are collected to determine AUC and Cmax for bioavailability calculation and food effect assessment [2].
  • Stability-Indicating Assay (HPLC): An HPLC-DAD method can be developed for stability studies. One reported protocol uses a HiQSil C18 column (250×4.6 mm, 5 µm) with a mobile phase of methanol and 25 mM ammonium acetate buffer (pH 3.5) under gradient elution at a flow rate of 1.0 mL/min and detection at 230 nm [6].
  • Stress Degradation Studies: Forced degradation studies are conducted according to ICH guidelines. This compound pivoxil is susceptible to hydrolytic degradation. Conditions include: Acidic: 0.1 N HCl at room temperature for ~3 hours; Alkaline: 0.01 N NaOH at room temperature for ~3 hours; Oxidative: 3-30% H₂O₂ at room temperature for up to 24 hours [6].
  • Characterization of Degradants: Degradation products from stress studies can be characterized using Liquid Chromatography-Mass Spectrometry/Time-of-Flight (LC-MS/TOF) in positive electrospray ionization (ESI) mode, scanning from 100-1000 m/z [6].

Research and Development Considerations

The pivoxil prodrug strategy effectively enables oral therapy but introduces the carnitine depletion side effect. Research on formulation strategies like superporous gastro-retentive hydrogels has shown promise in preclinical models for improving controlled release and bioavailability, potentially mitigating the food effect and reducing dosing frequency [7] [8].

References

cefditoren tissue penetration bronchial mucosa epithelial lining fluid

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Penetration and Pharmacodynamic Coverage

The table below summarizes key quantitative data on cefditoren's penetration into infection sites and its resulting coverage against common respiratory pathogens.

Parameter Value Context and Implications
Epithelial Lining Fluid (ELF) Penetration Ratio (ELF/Plasma): ~0.1 to 0.15 (Total Drug) [1] ELF concentrations are lower than in plasma.
Protein Binding 88% (Average) [2] [3] High protein binding significantly reduces the free, active drug fraction.
Free Drug fT > MIC Target in ELF 33% of dosing interval [1] The pharmacodynamic target for a bacteriostatic effect.
Probability of Target Attainment (PTA) PTA <80% for MIC >0.06 mg/L (Free drug in ELF) [1] Against S. pneumoniae with intermediate penicillin resistance, the probability of achieving the target is low under fasting conditions.
Clinical Breakpoints (Coverage) Covers MICs up to 0.5 mg/L (Total drug) and 0.12 mg/L (Free drug) with ≥96% PTA [3] Based on a 400 mg dose with a high-fat meal and a 40% fT>MIC target.

Detailed Experimental Protocols

The key data on this compound's penetration into epithelial lining fluid were generated using a specific and validated methodology.

Population Pharmacokinetic Modeling and Monte Carlo Simulation

This study provided the primary data on this compound concentrations in ELF [1].

  • Subjects and Dosage: The pharmacokinetic data were obtained from 24 patients under fasting conditions who were administered this compound pivoxil [1].
  • Sample Collection:
    • Plasma and BALF: Blood plasma and bronchoalveolar lavage fluid (BALF) samples were collected concurrently at various time points.
    • Urea Measurement: Urea concentrations were measured in both plasma and BALF samples. This is a critical step for standardizing the ELF measurement.
  • Drug Concentration Analysis: this compound and urea concentrations in plasma and BALF were determined using a highly specific method, liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].
  • Calculating ELF Concentration: The this compound concentration in ELF was calculated using the urea dilution method. The formula is:
    • Cefditoren_ELF = (Cefditoren_BALF × Urea_Plasma) / Urea_BALF
    • This calculation corrects for the dilution of the ELF that occurs during the lavage procedure, providing an estimate of the actual drug concentration at the site of infection [1].
  • Data Modeling and Simulation:
    • The concentration-time profiles in plasma and ELF were modeled using population pharmacokinetic modeling (using a model with three disposition compartments).
    • To predict efficacy across a population, a Monte Carlo simulation (9,999 subjects) was performed. This simulation estimated the Probability of Target Attainment (PTA), which is the likelihood that the free drug concentration at the site exceeds the pathogen's MIC for the required portion of the dosing interval [1].

A Administer this compound Pivoxil B Collect Paired Samples A->B C Analyze via LC-MS/MS B->C D Calculate ELF Concentration C->D E Population PK Modeling & Monte Carlo Simulation D->E F Plasma & Bronchoalveolar Lavage Fluid (BALF) F->B G This compound & Urea Concentrations G->C H Correct for Dilution: Cefditoren_ELF = (Cefditoren_BALF × Urea_Plasma) / Urea_BALF H->D I Probability of Target Attainment (PTA) Profile I->E

Experimental workflow for determining this compound concentration in epithelial lining fluid.

In Vivo PK/PD in a Murine Lung-Infection Model

A 2023 study complemented human data by defining the PK/PD parameters correlated with efficacy in a live animal model [4].

  • Infection Model: A murine (mouse) lung-infection model was established using Streptococcus pneumoniae (ATCC 49619).
  • PK/PD Analysis: The relationship between PK/PD indices (specifically fAUC₂₄/MIC and fCₘₐₓ/MIC) and the change in lung bacterial counts was analyzed.
  • Efficacy Targets: The study determined that a 2 log₁₀ reduction (99% kill) in bacterial load was achieved with an fAUC₂₄/MIC ≥ 63 and an fCₘₐₓ/MIC ≥ 16 [4].

Clinical and Bacteriological Efficacy

The pharmacokinetic and pharmacodynamic profile of this compound translates into clinical effectiveness for community-acquired respiratory tract infections (RTIs).

  • Spectrum of Activity: this compound exhibits high in vitro activity against the most prevalent respiratory pathogens, including Streptococcus pneumoniae, Streptococcus pyogenes, and Haemophilus influenzae [5] [3]. Its activity is maintained against strains exhibiting common resistance phenotypes, such as penicillin-nonsusceptible S. pneumoniae and β-lactamase-producing H. influenzae [5] [3].
  • Clinical Outcomes: Clinical studies for acute exacerbations of chronic bronchitis and community-acquired pneumonia have shown that the 400 mg twice-daily regimen is associated with high bacteriological eradication rates, which correlate well with positive clinical outcomes [5].

Critical Considerations for Research and Development

For professionals in drug development, these nuanced factors are critical when evaluating this compound's profile.

  • Impact of Food: this compound pivoxil is a prodrug with low oral bioavailability (14%) under fasting conditions. Administration with a high-fat meal increases both Cₘₐₓ and AUC by 50% and 70%, respectively, which is crucial for achieving adequate systemic exposure and tissue penetration [3].
  • The Free Drug Concept: Given this compound's high protein binding (88%), only the free, unbound fraction is microbiologically active. All pharmacodynamic targets (fT > MIC, fAUC/MIC) must be calculated using free drug concentrations, not total drug concentrations [1] [3].
  • Defining Adequate Coverage: The 2023 murine study suggests that for S. pneumoniae, the PK/PD index fAUC₂₄/MIC may be more relevant than fT > MIC, with a target of ≥63 for a bactericidal effect (2 log₁₀ kill) [4]. This indicates that for some pathogens, the bactericidal activity of this compound may be concentration-dependent to some degree, in addition to being time-dependent.

Conclusion

References

cefditoren hydrolysis by esterases to active metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism: From Prodrug to Active Drug

The following diagram illustrates the metabolic activation and excretion pathway of cefditoren pivoxil:

G Prodrug This compound Pivoxil (Prodrug) Esterases Intestinal Esterases Prodrug->Esterases Oral Administration ActiveDrug This compound (Active Drug) Esterases->ActiveDrug Hydrolysis Pivalate Pivalate Esterases->Pivalate Released Urine Excreted in Urine ActiveDrug->Urine Renal Excretion (~1.5 hr half-life) Pivaloylcarnitine Pivaloylcarnitine Pivalate->Pivaloylcarnitine Conjugation Pivaloylcarnitine->Urine

Metabolic Pathway of this compound Pivoxil

  • Prodrug Absorption and Activation: this compound pivoxil is designed for oral absorption. Once in the intestinal tract, esterases in the intestinal mucosa hydrolyze the pivoxil ester group, releasing the active antibiotic, This compound, and a pivalate molecule [1] [2] [3]. This activation is essential as the prodrug itself is therapeutically inactive.

  • Mechanism of Action of the Active Metabolite: The released this compound exerts its bactericidal effect by binding to Penicillin-Binding Proteins (PBPs) on the bacterial cell wall. This binding inhibits the synthesis of peptidoglycan, a critical structural component, leading to bacterial cell lysis and death [2] [3] [4]. This compound is stable against hydrolysis by many common β-lactamase enzymes [3] [4].

  • Fate of the Pivoxil Component: The hydrolysis of the prodrug releases pivalic acid (pivalate). Pivalate is absorbed and conjugates with carnitine in the body to form pivaloylcarnitine, which is eliminated almost exclusively (>99%) via renal excretion [1] [3]. Repeated dosing can lead to a dose-dependent decrease in plasma carnitine levels, which is a consideration for long-term therapy [1].

Quantitative Pharmacokinetic Profile

The hydrolysis and activation of this compound pivoxil directly impact its pharmacokinetic behavior, particularly its absorption.

TABLE 1: Bioavailability and Absorption of this compound Pivoxil Under Different Conditions [1]

Condition Absolute Bioavailability (Mean) Peak Plasma Concentration (Cmax, mean ± SD) for a 200 mg dose Time to Peak Concentration (Tmax)
Fasting ~14% 1.8 ± 0.6 µg/mL 1.5 - 3 hours
With a high-fat meal Not specified (AUC increased by 70%) 3.1 ± 1.0 µg/mL (50% increase) Data not specified

TABLE 2: Key Pharmacokinetic Parameters of Active this compound [1] [3] [5]

Parameter Value Note
Plasma Protein Binding 88% Concentration-independent
Volume of Distribution 9.3 ± 1.6 L -
Elimination Half-life 1.5 - 1.6 hours In young healthy adults
Renal Clearance 4 - 5 L/h Involves tubular secretion and glomerular filtration
Primary Route of Elimination Renal, as unchanged drug -

Experimental Protocols for Hydrolysis and Stability Studies

For research purposes, established protocols can be used to study the hydrolysis and stability of this compound pivoxil.

1. Protocol for Stress Degradation Studies

This method investigates the chemical stability of the drug under various conditions [6].

  • Objective: To force degradation of this compound pivoxil to validate analytical methods and identify degradation products.
  • Materials: this compound pivoxil reference standard; 0.1 N HCl; 0.01 N NaOH; 3-30% H₂O₂; ammonium formate buffer (pH 3.5); methanol (HPLC grade).
  • Procedure:
    • Prepare a stock solution of this compound pivoxil in methanol (1000 µg/mL).
    • For acidic/alkaline/neutral hydrolysis, mix 1 mL of stock solution with 1 mL of 0.1 N HCl, 0.01 N NaOH, or water, respectively. Allow to stand at ambient temperature for 3 hours. Neutralize acid/base samples after exposure.
    • For oxidative stress, mix 1 mL of stock solution with 1 mL of varying concentrations of H₂O₂ (e.g., 10%, 15%, 30%) and keep at room temperature for 24 hours.
  • Analysis: Analyze samples using HPLC (e.g., C18 column, mobile phase of methanol and 25 mM ammonium acetate buffer pH 3.5, with gradient elution). Monitor at 230 nm. Degradation products can be characterized by LC-MS/TOF in positive ESI mode [6].

2. In-Vitro Assessment of Enzymatic Hydrolysis

While the search results do not provide a specific protocol for esterase hydrolysis, a standard approach would involve:

  • Objective: To demonstrate and quantify the conversion of this compound pivoxil to this compound by esterases.
  • Materials: Purified esterase enzymes (e.g., from porcine liver) or simulated intestinal fluid; suitable buffer (e.g., phosphate buffer pH ~7-7.5).
  • Procedure: Incubate the prodrug with the enzyme source at 37°C. Withdraw samples at predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes) and stop the reaction (e.g., by adding an organic solvent like acetonitrile or lowering the pH).
  • Analysis: Use HPLC to quantify the disappearance of this compound pivoxil and the appearance of this compound over time.

Key Considerations for Researchers

  • Analytical Focus: The instability of this compound pivoxil under hydrolytic conditions means that stability-indicating analytical methods (SIAM) are critical for accurate quantification. The use of LC-MS/TOF is essential for characterizing labile degradants and understanding the complete degradation pathway [6].
  • Food Effect: The significant increase in bioavailability with a high-fat meal is a major formulation and dosing consideration. This is likely due to the lipophilic nature of the pivoxil prodrug, which enhances its solubility and absorption in a lipid-rich environment [1].
  • Carnitine Depletion: The systemic absorption of pivalate and subsequent excretion of pivaloylcarnitine can lead to decreased plasma carnitine levels with repeated dosing. This is an important safety parameter to monitor in long-term toxicology studies [1].

References

cefditoren stability in presence of beta-lactamases

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Activity Data Against Key Pathogens

The following table summarizes the Minimum Inhibitory Concentration (MIC90) values of cefditoren against major respiratory pathogens from international studies, illustrating its potency and spectrum of activity [1]:

Pathogen This compound MIC90 (µg/mL) Context & Comparative Activity
Streptococcus pneumoniae (Penicillin-Susceptible) ≤0.03 - 0.06 Superior to all marketed oral cephalosporins; at least equal to amoxicillin ± clavulanate [1].
Streptococcus pneumoniae (Penicillin-Resistant) 0.5 - 1 Maintains activity against resistant strains [1] [2].
Haemophilus influenzae (including β-lactamase+) 0.016 - 0.03 Highly susceptible; stable against TEM-1 β-lactamases [1] [2].
Moraxella catarrhalis (including β-lactamase+) 0.06 - 0.5 Very susceptible; stable against BRO-1 and BRO-2 β-lactamases [1] [2].
Methicillin-Susceptible Staphylococcus aureus (MSSA) ≤1 Active; comparable to cefuroxime axetil [1].
Streptococcus pyogenes ≤0.06 Uniformly susceptible to β-lactams; this compound has the highest intrinsic activity among oral cephalosporins [2].

This compound is not active against Pseudomonas aeruginosa, most anaerobes, and Enterococci [1] [3] [4].

Mechanism of Action & Beta-Lactamase Stability

This compound's stability in the presence of beta-lactamases is due to its specific chemical structure. The core mechanism and structural defenses can be visualized in the following workflow:

G This compound This compound Methoxyimino Methoxyimino Group This compound->Methoxyimino Aminothiazole Aminothiazole Group This compound->Aminothiazole PBPBinding Binds to Penicillin-Binding Proteins (PBPs) CellWall Inhibits Bacterial Cell Wall Synthesis PBPBinding->CellWall Bactericidal Bactericidal Effect CellWall->Bactericidal BetaLactamase Beta-Lactamase Enzyme Stable Stable Hydrolysis BetaLactamase->Stable Unstable Unstable Hydrolysis BetaLactamase->Unstable e.g., some ESBLs and Carbapenemases Methoxyimino->Stable Confers Resistance Aminothiazole->PBPBinding Enhances Affinity

This compound's bactericidal mechanism and structural defense against beta-lactamases.

  • Primary Bactericidal Mechanism: this compound exerts its effect by binding to essential Penicillin-Binding Proteins (PBPs), particularly PBP 2X in Streptococcus pneumoniae, which inhibits the synthesis of the bacterial cell wall and leads to cell death [1] [3] [4].
  • Structural Basis for Stability: The methoxyimino group on the side chain is the primary structural feature that sterically hinders the access of many beta-lactamases to the beta-lactam ring, making this compound stable against hydrolysis [1] [4]. It demonstrates documented stability against clinically important penicillinases and some cephalosporinases [1].
  • Spectrum of Stability: this compound is stable against the common TEM-1 beta-lactamases produced by Haemophilus influenzae and the BRO-1 and BRO-2 types produced by nearly all clinical isolates of Moraxella catarrhalis [2]. However, it is not active against strains that produce AmpC-type beta-lactamases, ESBLs, or carbapenemases [5].

Experimental Protocols for Susceptibility Testing

For researchers assessing this compound's activity, the following reference methods are applicable.

Broth Microdilution Method

This is the reference method for determining Minimum Inhibitory Concentrations (MICs) [1].

  • Inoculum Preparation: Adjust the turbidity of a log-phase bacterial broth culture to a 0.5 McFarland standard, then dilute to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microdilution tray.
  • Antibiotic Preparation: Prepare a stock solution of this compound. Create a series of two-fold dilutions in cation-adjusted Mueller-Hinton broth. For fastidious organisms like S. pneumoniae and H. influenzae, supplement the broth with lysed horse blood (2-5%) and NAD (Nicotinamide Adenine Dinucleotide), respectively.
  • Incubation and Interpretation: Inoculate the prepared trays, seal, and incubate aerobically at 35±2°C for 16-20 hours. The MIC is defined as the lowest concentration of antibiotic that completely inhibits visible growth of the organism.
Agar-Based Disk Diffusion

This method is used for qualitative susceptibility testing [1].

  • Inoculum and Plating: Swab a standardized 0.5 McFarland suspension of the test organism evenly onto the surface of a Mueller-Hinton agar plate. For fastidious organisms, use appropriate supplemented media.
  • Disk Application and Incubation: Apply a disk impregnated with a standardized amount of 10 µg this compound to the inoculated agar surface. Incubate the plates at 35±2°C for 16-18 hours.
  • Measurement: Measure the diameter of the zone of complete inhibition around the disk. Compare the measurement to the interpretative criteria (breakpoints) established by standards organizations like CLSI or EUCAST to categorize the organism as susceptible, intermediate, or resistant.
Etest (Gradient Diffusion) Method

The Etest provides a quantitative MIC value and has been evaluated for accuracy with this compound [1].

  • Procedure: Follow the standard inoculum preparation and plating as for disk diffusion.
  • Strip Application: Apply a pre-defined this compound Etest strip to the agar surface.
  • Interpretation: After incubation, an elliptical zone of inhibition will form. The MIC value is read from the scale on the strip at the point where the ellipse's edge intersects the strip.

Research & Development Implications

  • Addressing Resistance: The emergence of β-lactamase-negative ampicillin-resistant (BLNAR) *H. influenzae* strains, which involve altered PBPs, presents a challenge. While this compound has low MICs against many Enterobacteriaceae, its inactivity against ESBL and AmpC producers limits its hospital use [5] [2].
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Optimization: this compound is a time-dependent antibiotic. Achieving a bacteriostatic effect requires free drug concentrations above the MIC for at least 40% of the dosing interval, while a bactericidal effect requires 40-70% of the interval [5]. This is a key consideration for dose regimen design.

References

cefditoren biosynthesis and semi-synthetic production

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis of the Cephalosporin Core

The production of cefditoren pivoxil begins with a biosynthetically produced core structure. The foundational pathway for all cephalosporins and penicillins is summarized below.

biosynthesis Cephalosporin Core Biosynthesis L_alpha_AAA L-α-aminoadipate ACV_Tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) L_alpha_AAA->ACV_Tripeptide L_Cys L-cysteine L_Cys->ACV_Tripeptide L_Val L-valine L_Val->ACV_Tripeptide Isopenicillin_N Isopenicillin N ACV_Tripeptide->Isopenicillin_N Branch Pathway Branch Point Isopenicillin_N->Branch Penicillins Penicillins Branch->Penicillins Cephalosporin_Core 7-Aminocephalosporanic Acid (7-ACA) (Semi-synthetic core) Branch->Cephalosporin_Core

This pathway is universal for cephalosporin and penicillin production [1]. The key enzyme, isopenicillin N synthase, catalyzes the formation of the characteristic β-lactam ring [2].

Semi-Synthetic Production of this compound Pivoxil

The semi-synthetic process builds upon the core structure 7-Aminocephalosporanic Acid (7-ACA) to create this compound pivoxil [3]. A representative synthetic route involves several key chemical modifications [4]:

  • Side Chain Introduction: The 7-ACA core undergoes a series of reactions to introduce two critical side chains:
    • An aminothiazole group that enhances activity against Gram-negative bacteria.
    • A methylthiazole group that boosts activity against Gram-positive organisms [5].
  • Esterification: The final step is the conversion to the prodrug, this compound pivoxil, by esterifying the carboxylic acid group with a pivaloyloxymethyl (POM) group to dramatically improve oral bioavailability [6] [7].

The workflow for this semi-synthetic process is outlined below.

semisynthesis This compound Pivoxil Semi-synthetic Workflow Start 7-ACA Core Step1 3'-Side Chain Modification - Conversion to iodide - Wittig reaction with 4-methyl-5-formylthiazole Start->Step1 Intermediate Vinyl Intermediate Step1->Intermediate Step2 7-Side Chain Modification - Deacylation - Coupling with aminothiazole-bearing acid Intermediate->Step2 Cefditoren_Acid This compound (Acid Form) Step2->Cefditoren_Acid Step3 Prodrug Esterification Reaction with iodomethyl pivalate Cefditoren_Acid->Step3 Final This compound Pivoxil (Prodrug) Step3->Final

This synthetic route constructs the this compound molecule and converts it to the bioavailable prodrug, this compound pivoxil [4] [3] [7].

Key Physicochemical & Pharmacokinetic Data

For research and development purposes, key quantitative data for this compound pivoxil and its active form are summarized in the following tables.

Table 1: Physicochemical Properties of this compound Pivoxil [6]

Property Value / Description
CAS Registry Number 117467-28-4 [8] [7]
Molecular Formula C₂₅H₂₈N₆O₇S₃ [6]
Molecular Weight 620.73 g/mol [6]
Solubility Freely soluble in dilute HCl; soluble in ethanol (6.06 mg/mL); <0.1 mg/mL in water [6]
Active Molecule This compound (C₁₉H₁₈N₆O₅S₃); MW: 506.57 g/mol [5] [9]

Table 2: Pharmacokinetic Parameters of Active this compound [6]

Parameter Value (Mean ± SD)
Oral Bioavailability (as pivoxil) ~14% (fasting); 16.1 ± 3.0% (with low-fat meal) [6]
Plasma Protein Binding ~88% [6]
Volume of Distribution (Vdss) 9.3 ± 1.6 L [9]
Elimination Half-Life (t₁/₂) 1.6 ± 0.4 hours [6]
Renal Clearance 4 - 5 L/h [6]

Advanced Formulation & Experimental Protocols

Research into advanced drug delivery systems for this compound pivoxil aims to improve its pharmacokinetics and efficacy.

Liposomal Encapsulation Protocol [10]

  • Objective: To develop a liposomal formulation for controlled release and improved biodistribution.
  • Method: Thin-film hydration method.
  • Materials: this compound pivoxil, soya lecithin (phosphatidylcholine), cholesterol, chloroform, methanol, phosphate-buffered saline (PBS, pH 7.4).
  • Procedure:
    • Dissolve lipid components (soya lecithin and cholesterol in a 1.0:0.6 molar ratio) and 20 mg of drug in a chloroform:methanol (2:1 v/v) mixture.
    • Slowly remove organic solvents using a rotary evaporator at 45°C to form a thin, dry lipid film.
    • Hydrate the dry film with 10 mL of PBS (pH 7.4) and shake mechanically for 1 hour at room temperature.
    • Allow the liposomal dispersion to mature overnight at 4°C.
    • Separate liposomes from unentrapped drug by centrifugation at 20,000 rpm for 30 minutes at -2°C.
  • Characterization: The optimized formulation achieved 72.33% entrapment efficiency and sustained drug release of 92.5% over 36 hours [10].

Analytical Method for In Vitro Drug Release [10]

  • Technique: Membrane-diffusion technique.
  • Setup: A liposomal sample equivalent to 20 mg drug is placed in a donor cylinder fitted with a pre-soaked semi-permeable membrane, immersed in 50 mL PBS receptor medium at pH 7.4.
  • Conditions: Maintained at 37°C with constant magnetic stirring at 150 rpm.
  • Analysis: Samples are withdrawn from the receptor compartment at scheduled intervals over 48 hours and analyzed spectrophotometrically at 231 nm to determine drug concentration.

References

Comprehensive HPLC Method Development for Cefditoren Pivoxil: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cefditoren pivoxil is a third-generation semi-synthetic cephalosporin antibiotic used for treating respiratory tract, skin, and soft tissue infections. Its chemical structure includes a cephem skeleton, making it effective against both Gram-positive and Gram-negative bacteria. High-Performance Liquid Chromatography plays a critical role in quantifying this compound pivoxil in pharmaceutical formulations and studying its stability. This document presents optimized HPLC methods for the precise determination and validation of this compound pivoxil assays in various matrices, providing researchers with standardized protocols for quality control and stability testing.

Developed HPLC Methods Summary

Several HPLC methods have been developed and validated for this compound pivoxil analysis, each with specific advantages and applications. The table below summarizes the key parameters of these established methods:

Table 1: Summary of Developed HPLC Methods for this compound Pivoxil

Method Characteristic Stability-Indicating Method [1] Alternative Stability-Indicating Method [2] Stereoselective Method [3]
Column Type C18 (250 mm × 4.6 mm, 5 μm) Phenomenex Luna C18 (150 mm × 4.6 mm, 5 μm) Luna C18
Mobile Phase Water–Acetonitrile (50:50, v/v) Acetonitrile:Water (50:50, v/v), pH adjusted to 3.5 Methanol:Phosphate buffer pH 5.20 (70:30, v/v)
Flow Rate 1.2 mL/min Not specified Not specified
Detection Wavelength 218 nm 230 nm Not specified
Injection Volume 20 μL Not specified Not specified
Runtime 10 min Not specified 15 min
Linearity Range 1.0–250 μg/mL 20–120 μg/mL Not specified
Regression Equation y = 24194x + 10749 (R² = 0.999) Not specified Not specified
Theoretical Plates 8476 Not specified Not specified
Tailing Factor 1.12 Not specified Not specified
Primary Application Stability-indicating assay Stability-indicating assay Separation of this compound pivoxil and its Δ3 isomer

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1000 μg/mL): Accurately weigh 25 mg of this compound pivoxil reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with mobile phase [1].

  • Working Standard Solutions: Prepare daily working standards by appropriate dilution of the stock solution with mobile phase to obtain concentrations ranging from 1-250 μg/mL for calibration [1].

Sample Preparation for Tablet Formulations
  • Collect and finely powder twenty tablets using a mortar and pestle [1].
  • Accurately weigh powder equivalent to 25 mg of this compound pivoxil and transfer to a 25 mL volumetric flask [1].
  • Add approximately 20 mL of mobile phase, sonicate for 30 minutes to extract the drug, then cool to room temperature [1].
  • Dilute to volume with mobile phase and mix well [1].
  • Filter the solution through a 0.45 μm membrane filter before HPLC injection [1].
Chromatographic Procedure
  • System Setup: Equilibrate the HPLC system with the mobile phase for at least 30 minutes before analysis [1].
  • Column Condition: Maintain the C18 column at 25°C [1].
  • Detection: Set the UV detector to 218 nm (or 230 nm for the alternative method) [1] [2].
  • Injection: Inject 20 μL of the prepared standard, sample, or blank solutions [1].
  • Analysis: Run for 10 minutes using isocratic elution with water-acetonitrile (50:50, v/v) at 1.2 mL/min flow rate [1].
Forced Degradation Studies Protocol
  • Acidic Degradation: Reflux the drug solution (1 mg/mL) in 0.1 M hydrochloric acid at 80°C for 30 minutes. Neutralize immediately after refluxing [1].
  • Alkaline Degradation: Reflux the drug solution (1 mg/mL) in 0.01 M sodium hydroxide at 80°C for 30 minutes. Neutralize immediately after refluxing [1].
  • Oxidative Degradation: Treat the drug solution with 2.0 mL of 30% hydrogen peroxide and reflux at 80°C for 30 minutes [1].
  • Photolytic Degradation: Expose the drug solution to UV light at 365 nm for 6 hours in a UV chamber [1].
  • Thermal Degradation: Heat the solid drug at 80°C for appropriate time periods [1].
  • Analysis: After degradation, dilute all samples with mobile phase to 100 μg/mL and analyze using the developed HPLC method [1].

Method Validation Parameters and Results

The developed HPLC methods were validated according to ICH guidelines. The table below summarizes the validation parameters and results:

Table 2: Method Validation Parameters and Results

Validation Parameter Experimental Details Results
Linearity Concentration range: 1.0-250 μg/mL [1] R² = 0.999 [1]
Precision Intra-day and inter-day at three concentrations (10, 20, 50 μg/mL; n=3) [1] RSD < 0.6% [1]
Accuracy Recovery studies at 80%, 100%, 120% of target concentration (n=3) [1] Mean recovery: 99.35%-99.62% [1]
Specificity Forced degradation studies [1] Peak purity demonstrated; no interference from degradation products [1]
LOD Based on signal-to-noise ratio [1] 0.2093 μg/mL [1]
LOQ Based on signal-to-noise ratio [1] 0.6351 μg/mL [1]
Robustness Deliberate variations in wavelength, mobile phase composition, and flow rate [1] RSD < 2.0% [1]
System Suitability Capacity factor, theoretical plates, tailing factor [1] Capacity factor >2, theoretical plates >2000, tailing factor <2 [1]

Degradation Profile and Stability Characteristics

Forced degradation studies revealed that this compound pivoxil is highly sensitive to oxidative and alkaline conditions, showing significant degradation under these stress conditions. In contrast, the drug demonstrates relative resistance to acidic and photolytic degradation. The method effectively separated the degradation products from the parent drug peak, confirming its stability-indicating capability [1].

The stereoselective method can separate this compound pivoxil from its Δ3 isomer, which could form due to temperature effects during manufacturing or improper storage. The resolution between these isomers was not less than 2.00 [3].

Applications in Pharmaceutical Analysis

The developed methods have been successfully applied to commercially available tablet formulations including CEFTORIN, SPECTRACEF, and ZOSTUM-O, all labeled to contain 200 mg of this compound pivoxil. The assay results showed excellent agreement with labeled claims, with recoveries ranging from 99.48% to 99.82% [1].

G Start Start HPLC Method Development Column Column Selection: C18 (250×4.6mm, 5µm) Start->Column MobilePhase Mobile Phase Preparation: Water:Acetonitrile (50:50 v/v) Column->MobilePhase Instrument Instrument Parameters: Flow: 1.2 mL/min Detection: 218 nm Inj. Vol.: 20 µL MobilePhase->Instrument Standard Standard Preparation (1-250 µg/mL) Instrument->Standard Sample Sample Preparation: Tablet extraction Standard->Sample Validation Method Validation Sample->Validation ForcedDeg Forced Degradation Studies Validation->ForcedDeg Application Pharmaceutical Analysis ForcedDeg->Application

Figure 1: HPLC Method Development Workflow for this compound Pivoxil

G Validation Method Validation Protocol Linearity Linearity Range: 1-250 µg/mL R²: 0.999 Validation->Linearity Precision Precision RSD < 0.6% Validation->Precision Accuracy Accuracy Recovery: 99.35-99.62% Validation->Accuracy Specificity Specificity Forced Degradation Validation->Specificity LOD LOD: 0.21 µg/mL Validation->LOD LOQ LOQ: 0.64 µg/mL Validation->LOQ Robustness Robustness RSD < 2.0% Validation->Robustness

Figure 2: Method Validation Framework for this compound Pivoxil HPLC Analysis

Troubleshooting and Technical Notes

  • Peak Tailing: If tailing factor exceeds 2.0, check column performance and mobile phase pH. The validated method should have a tailing factor of 1.12 [1].
  • Retention Time Shift: Small variations in acetonitrile percentage (±2%) in mobile phase may cause minor retention time changes but do not significantly affect resolution [1].
  • System Suitability Failure: Ensure theoretical plates are >2000 and capacity factor >2 for optimal performance [1].
  • Degradation Studies: For alkaline degradation, use milder conditions (0.01 M NaOH) as the drug is highly sensitive to base. For oxidation studies, 30% H₂O₂ provides significant degradation [1].
  • Specificity Confirmation: Use photodiode array detection to demonstrate peak purity and homogeneity in stressed samples [2].

Conclusion

The developed stability-indicating HPLC method provides a reliable, precise, and accurate approach for quantifying this compound pivoxil in pharmaceutical formulations. The method demonstrates excellent performance characteristics validated as per ICH guidelines and effectively separates degradation products from the parent drug. The protocols described in this document provide researchers with comprehensive guidance for implementation in quality control laboratories for routine analysis and stability studies of this compound pivoxil.

References

Comprehensive Stability-Indicating HPLC Method for Cefditoren Pivoxil: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cefditoren pivoxil (CTP) is a third-generation semi-synthetic cephalosporin antibiotic administered orally for treating respiratory tract infections due to its broad-spectrum activity against both gram-positive and gram-negative organisms [1] [2]. Chemically, it is described as (-)-(6R,7R)-2,2-dimethylpropionyloxymethyl-7-[(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido]-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate with a molecular weight of 620.73 [1]. As an orally absorbed prodrug, CTP is rapidly hydrolyzed by intestinal esterases to the active cephalosporin this compound [2]. Stability-indicating methods are crucial for pharmaceutical development as they selectively quantify active pharmaceutical ingredients while effectively separating and detecting degradation products, fulfilling regulatory requirements for stability testing [3]. The International Conference on Harmonization (ICH) guidelines mandate forced degradation studies under various stress conditions to establish the stability-indicating nature of analytical methods [1] [3]. This document presents comprehensive application notes and detailed protocols for a validated stability-indicating HPLC method for CTP, incorporating recent advances in Analytical Quality by Design (AQbD) approaches to enhance method robustness and reliability for pharmaceutical analysis.

Chemical and Stability Profile

This compound pivoxil contains a β-lactam ring and ester functional groups that make it susceptible to various degradation pathways. The β-lactam ring is particularly vulnerable to hydrolysis, while the ester group can undergo enzymatic cleavage in vivo to release the active metabolite [2]. The drug exists as a white to light yellow crystalline powder and is characterized by multiple chiral centers with specific (6R,7R) configurations essential for its antibacterial activity [1].

Table 1: Summary of this compound Pivoxil Forced Degradation Profile

Stress Condition Details Extent of Degradation Major Degradation Products
Acid hydrolysis 0.1M HCl at 80°C for 30 min ~2% Hydrolytic products
Alkaline hydrolysis 0.01M NaOH at 80°C for 30 min 27% Multiple hydrolytic products
Oxidative degradation 30% H₂O₂ for 30 min at 80°C 28% Oxidative products
Thermal degradation Solid state at 60°C for 7 days 2.5% Minimal degradation
Photolytic degradation UV light (365 nm) for 6 hours 11% Photodegradation products
Neutral hydrolysis Water at 80°C for 30 min ~10-15% Hydrolytic products

The characterization of degradation products using LC-MS/TOF studies has revealed that hydrolytic degradation primarily involves cleavage of the β-lactam ring and ester hydrolysis, while oxidative degradation affects the thiazole rings and methoxyimino group [2]. Understanding these degradation pathways is essential for developing a comprehensive stability-indicating method that can separate the parent drug from all potential degradants.

Methodology Development

Analytical Quality by Design (AQbD) Approach
Initial Method Scouting

Table 2: Optimized Chromatographic Conditions for CTP Analysis

Parameter Condition 1 Condition 2 Condition 3
Column C18 (250 × 4.6 mm, 5 μm) C18 (250 × 4.6 mm, 5 μm) Eclipse Plus C18 (100 × 4.6 mm, 3.5 μm)
Mobile Phase Water:ACN (50:50 v/v) Methanol:Ammonium acetate (25 mM, pH 3.5) Methanol:Acetate buffer (0.035M, pH 4.5) (55:45 v/v)
Flow Rate 1.2 mL/min 1.0 mL/min 1.5 mL/min
Temperature 25°C 25°C 40°C
Detection 218 nm 230 nm 225 nm
Injection Volume 20 μL 20 μL 10 μL
Runtime 10 min 10 min 10 min

G cluster_1 Critical Quality Attributes cluster_2 Critical Method Parameters Start Define Analytical Target Profile (ATP) A1 Identify Critical Quality Attributes (CQAs) Start->A1 A2 Risk Assessment (FMEA) A1->A2 B1 Resolution (Rs ≥ 2.0) A3 Method Optimization (DoE) A2->A3 C1 Mobile Phase Composition A4 Establish Design Space A3->A4 A5 Define Control Strategy A4->A5 A6 Method Validation A5->A6 A7 Routine Application A6->A7 B2 Peak Tailing (≤ 2.0) B3 Theoretical Plates (≥ 2000) B4 Runtime (≤ 10 min) B5 Precision (RSD ≤ 2%) C2 Buffer pH C3 Column Temperature C4 Flow Rate C5 Detection Wavelength

Detailed Experimental Protocols

Forced Degradation Studies

Forced degradation studies are conducted to validate the stability-indicating property of the method and understand the degradation pathways of CTP. These studies should achieve approximately 5-15% degradation to ensure the formation of relevant degradation products without generating secondary degradants [3].

Acid and Base-Induced Degradation: Transfer 10 mL of CTP stock solution (1 mg/mL in methanol) to separate 50 mL volumetric flasks. Add 10 mL of 0.1 M HCl for acid degradation or 0.01 M NaOH for base degradation. Reflux at 80°C for 30 minutes. Cool immediately in an ice-water bath and neutralize with equivalent base or acid. Dilute to volume with mobile phase to obtain a final concentration of 100 μg/mL [1] [2].

Oxidative Degradation: Transfer 10 mL of CTP stock solution (1 mg/mL in methanol) to a 50 mL volumetric flask. Add 2 mL of 30% hydrogen peroxide solution. Reflux at 80°C for 30 minutes. Cool and dilute to volume with mobile phase to obtain a final concentration of 100 μg/mL [1]. Alternative protocols use 10-30% H₂O₂ at room temperature for 24 hours for milder degradation [2].

After stress treatments, prepare all samples at a concentration of 100 μg/mL using an appropriate diluent (methanol:buffer 50:50 v/v) [2]. Filter through a 0.45 μm membrane filter before HPLC injection.

Sample Preparation

Tablet Formulation: Weigh and finely powder 20 tablets. Transfer an amount equivalent to 25 mg of CTP to a 25 mL volumetric flask. Add about 20 mL of mobile phase, sonicate for 30 minutes with occasional shaking, and dilute to volume with mobile phase. Filter through a 0.45 μm membrane filter, discard the first few mL of filtrate, and use the clear filtrate for analysis after appropriate dilution [1].

Chromatographic Conditions and System Suitability

Perform system suitability tests before sample analysis to ensure adequate method performance. The system is suitable if the following criteria are met: tailing factor for CTP peak ≤ 2.0, theoretical plates ≥ 2000, and RSD for replicate injections ≤ 2.0% [1] [3].

Method Validation

Robustness: Evaluate method robustness by deliberately varying parameters such as wavelength (±2 nm), mobile phase composition (±2%), flow rate (±0.1 mL/min), and temperature (±2°C). The method is robust if system suitability criteria are met and the %RSD remains under 2% under all conditions [1].

G cluster_1 Stress Conditions cluster_2 Analysis Parameters Start Sample Preparation A1 Stress Conditions Applied Start->A1 A2 Chromatographic Separation A1->A2 B1 Acidic: 0.1M HCl 80°C/30 min A3 Data Analysis A2->A3 C1 Column: C18 (250×4.6mm, 5µm) A4 Method Validation A3->A4 B2 Alkaline: 0.01M NaOH 80°C/30 min B3 Oxidative: 30% H₂O₂ 80°C/30 min B4 Thermal: 60°C/7 days (solid state) B5 Photolytic: UV 365nm 6 hours C2 Mobile Phase: Water:ACN (50:50) C3 Flow: 1.2 mL/min C4 Detection: 218 nm C5 Temperature: 25°C

Results and Discussion

Degradation Behavior

The degradation products formed under various conditions have been characterized using LC-MS/TOF, revealing that hydrolytic degradation primarily involves cleavage of the β-lactam ring and ester hydrolysis, while oxidative degradation affects the thiazole rings [2]. Understanding these pathways is essential for developing appropriate formulation strategies and storage conditions.

Method Validation Outcomes

The robustness of the method is established by intentional variations in chromatographic parameters. Changes in wavelength (±2 nm), mobile phase composition (±2%), and flow rate (±0.1 mL/min) do not significantly affect the system suitability parameters, with %RSD remaining below 2% under all modified conditions [1]. The LOD and LOQ are determined to be 0.2093 μg/mL and 0.6351 μg/mL respectively, indicating adequate sensitivity for degradation product monitoring [1].

Table 3: Method Validation Parameters for this compound Pivoxil

Validation Parameter Results Acceptance Criteria
Linearity range (μg/mL) 1-250 -
Correlation coefficient (R²) 0.999 ≥ 0.999
Regression equation y = 24194x + 10749 -

| Precision (% RSD) | Intra-day: 0.10-0.32% Inter-day: 0.44-0.58% | ≤ 2.0% | | Accuracy (% Recovery) | 99.35-99.62% | 98-102% | | LOD (μg/mL) | 0.2093 | - | | LOQ (μg/mL) | 0.6351 | - | | Specificity | Peak purity > 0.999 Resolution > 2.0 | No interference Rs ≥ 1.5 | | Robustness | % RSD < 2.0 under all variations | System suitability criteria met |

Application to Pharmaceutical Formulations

Application Notes

Practical Considerations for Routine Analysis

For routine quality control applications, the isocratic method using water:acetonitrile (50:50 v/v) on a C18 column (250 × 4.6 mm, 5 μm) with detection at 218 nm offers a robust and cost-effective solution [1]. This method provides adequate separation of CTP from its major degradation products with a total run time of 10 minutes, making it suitable for high-throughput environments. The mobile phase should be prepared fresh daily and properly degassed to prevent bubble formation that may affect pump performance and detection stability.

When analyzing tablet formulations, the sample preparation technique is critical for accurate results. Extended sonication (30 minutes) ensures complete extraction of the active ingredient while maintaining stability. The first few mL of filtrate should be discarded to avoid potential adsorption losses, and samples should be analyzed immediately after preparation to prevent degradation [1]. For formulations with complex matrices, additional specificity tests should be performed to confirm no interference from excipients or coating materials.

Troubleshooting and Method Maintenance

Common issues during method implementation may include peak tailing, baseline drift, or retention time shifts. Peak tailing can be minimized by ensuring proper column conditioning and using fresh mobile phase. Baseline drift often results from mobile phase degradation or temperature fluctuations and can be addressed by rigorous degassing and temperature control. Retention time shifts may indicate column aging or mobile phase composition changes and necessitate system recalibration [3].

Column maintenance is essential for consistent performance. Regular column flushing with water followed by methanol or acetonitrile helps remove contaminants. When not in use, columns should be stored in methanol without buffer to prevent microbial growth and salt crystallization. System suitability tests should be performed daily before sample analysis to ensure method integrity [1] [3].

Adaptability and Scope Extension

Conclusion

The comprehensive stability-indicating HPLC method detailed in these application notes provides a reliable tool for the analysis of this compound pivoxil in both bulk drug and pharmaceutical formulations. The method effectively separates CTP from its degradation products formed under various stress conditions, including hydrolysis, oxidation, thermal, and photolytic degradation. Validation studies confirm the method's specificity, linearity, accuracy, precision, and robustness in accordance with ICH guidelines.

References

Comprehensive Application Notes and Protocols: Preparation and Characterization of Cefditoren Pivoxil-Loaded Liposomes for Controlled Release

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Cefditoren pivoxil is a broad-spectrum third-generation cephalosporin antibiotic used to treat various bacterial infections including respiratory tract, skin, and soft tissue infections. As a prodrug, it requires enzymatic hydrolysis by esterases in the intestinal mucosa to release its active form, this compound, which exerts bactericidal activity by inhibiting penicillin-binding proteins (PBPs) and subsequently disrupting bacterial cell wall synthesis [1] [2]. Despite its therapeutic efficacy, the clinical application of this compound pivoxil is limited by challenges such as suboptimal bioavailability and the need for frequent dosing to maintain effective plasma concentrations [2].

Liposomal drug delivery systems offer a promising strategy to overcome these limitations by encapsulating drugs within lipid biliers, which can enhance biodistribution, improve pharmacokinetic profiles, and enable controlled release properties [3] [4] [5]. Liposomes are microscopic vesicles consisting of phospholipid bilayers that enclose aqueous compartments, allowing them to deliver both hydrophilic and lipophilic drugs while minimizing distribution to non-target tissues [4]. The development of this compound pivoxil-loaded liposomes aims to achieve prolonged drug release, reduce dosing frequency, and potentially enhance therapeutic efficacy while minimizing side effects through targeted delivery [3].

This application note provides detailed protocols for the preparation, characterization, and evaluation of this compound pivoxil-loaded liposomes, presenting a comprehensive framework for researchers and pharmaceutical development professionals to develop an effective controlled-release antibiotic formulation.

Formulation Composition and Design

The liposomal formulations were designed using soya lecithin (phosphatidylcholine) as the primary phospholipid component and cholesterol as a membrane stabilizer. The systematic optimization of molar ratios between these components was critical to achieving high drug encapsulation with controlled release properties [3] [4].

Table 1: Composition of this compound Pivoxil Liposomal Formulations

Formulation Code Soya Lecithin (molar ratio) Cholesterol (molar ratio) Entrapment Efficiency (%) Cumulative Drug Release at 36 hours (%)
CPL I 1.0 0.2 52.45 98.21
CPL II 1.0 0.4 58.33 96.52
CPL III 1.0 0.5 63.27 95.73
CPL IV 1.0 0.55 68.92 94.85
CPL V 1.0 0.58 70.14 93.62
CPL VI 1.0 0.6 72.33 92.51

Based on comprehensive in vitro studies, formulation CPL VI with a soya lecithin to cholesterol molar ratio of 1.0:0.6 demonstrated the most favorable characteristics, including optimal entrapment efficiency (72.33%) and controlled release profile (92.51% release over 36 hours) [3]. This formulation was subsequently selected for further characterization, stability assessment, and in vivo studies.

The inclusion of cholesterol plays a critical role in membrane stability by reducing fluidity of phospholipid bilayers and decreasing permeability, thereby promoting more sustained drug release. The increasing cholesterol content across the formulation series (CPL I to CPL VI) directly correlated with improved entrapment efficiency, demonstrating the importance of optimal lipid composition in liposomal formulation development [3] [4].

Preparation Methodology

Materials
  • This compound pivoxil (pharmaceutical grade)
  • Soya lecithin (Lipoid GmbH, phosphatidylcholine content ≥94%)
  • Cholesterol (pharmaceutical grade)
  • Chloroform and methanol (analytical reagent grade)
  • Phosphate-buffered saline (PBS, pH 7.4)
  • Absolute ethanol
Thin-Film Hydration Method

The following protocol details the preparation of this compound pivoxil-loaded liposomes using the established thin-film hydration technique [3] [4]:

  • Lipid Solution Preparation: Dissolve soya lecithin and cholesterol in the predetermined molar ratio (optimized at 1.0:0.6 for CPL VI) in a chloroform:methanol mixture (2:1 v/v) in a round-bottom flask.

  • Drug Addition: Add 20 mg of this compound pivoxil dissolved in 5 mL of the same solvent mixture to the lipid solution.

  • Solvent Evaporation: Slowly remove organic solvents under reduced pressure using a rotary evaporator at 45°C until a thin, dry lipid film forms on the inner surface of the flask.

  • Hydration Step: Hydrate the dry lipid film with 10 mL of phosphate-buffered saline (PBS, pH 7.4) and shake mechanically for 1 hour at room temperature to form multilamellar liposomes.

  • Maturation: Allow the liposomal dispersion to mature overnight at 4°C to ensure complete lipid hydration.

  • Separation of Unentrapped Drug: Separate liposomes from unentrapped drug by centrifugation at 20,000 rpm for 30 minutes at -2°C. Wash the pellet twice with 10 mL PBS and re-centrifuge for 1 hour.

All steps should be performed under aseptic conditions to maintain sterility. The protocol yields a liposomal suspension ready for characterization or further processing into lyophilized form for improved stability.

G A Dissolve lipids and cholesterol in chloroform:methanol (2:1 v/v) B Add this compound pivoxil to lipid solution A->B C Remove solvent using rotary evaporation at 45°C B->C D Form thin lipid film on flask interior C->D E Hydrate with PBS (pH 7.4) and shake for 1 hour D->E F Mature overnight at 4°C E->F G Separate unentrapped drug by centrifugation F->G H Wash liposomes with PBS G->H I Final liposomal suspension H->I

Figure 1: Workflow for the preparation of this compound pivoxil-loaded liposomes using the thin-film hydration method

Characterization Methods and Protocols

Entrapment Efficiency Determination

The entrapment efficiency, expressed as the percentage of drug successfully incorporated into liposomes, is determined using the following protocol [4]:

  • Lyse the prepared liposomes with absolute alcohol and sonicate for 5 minutes.

  • Determine the concentration of this compound pivoxil in absolute alcohol spectrophotometrically at 231 nm.

  • Calculate entrapment efficiency using the formula:

    Entrapment Efficiency (%) = (Entrapped drug / Total drug) × 100

  • Compare results against predetermined standard curve for quantification.

Particle Size Analysis and Zeta Potential
  • Particle Size: Determine the mean particle size of liposomes by light scattering based on laser diffraction using a laser-diffraction particle-size analyzer (e.g., Malvern Mastersizer NS500) [4].
  • Zeta Potential: Examine the zeta potential of the optimized formulation using electrophoretic light scattering to assess surface charge and predict colloidal stability [3].
Surface Morphology Examination

The morphology and surface topography of the selected liposomes should be examined by scanning electron microscopy (SEM) using the following protocol [4]:

  • Mount samples on SEM sample stub using double-sided sticky tape.
  • Coat samples with gold (200 Å) under reduced pressure (0.001 Torr) for 5 minutes.
  • Observe gold-coated samples under scanning electron microscope at suitable magnifications.
  • Capture representative images for morphological assessment.
In Vitro Release Studies

The release profile of this compound pivoxil from liposomal formulations is determined using the membrane-diffusion technique with the following protocol [4]:

  • Suspend an accurately measured amount of CP liposomal formulation equivalent to 20 mg of CP in 1 mL of PBS (pH 7.4) in a glass cylinder.
  • Fit the cylinder with a pre-soaked membrane (e.g., Spectra/Por Membrane).
  • Place the cylinder in a beaker containing 50 mL of PBS (pH 7.4) maintained at 37±0.5°C.
  • Place the entire setup on a magnetic stirrer adjusted to a constant speed (150 rpm).
  • Collect samples at predetermined time intervals (every hour over 48 hours).
  • Assay samples spectrophotometrically for drug content at 231 nm.
  • Perform all measurements in triplicate and calculate mean values.

Table 2: Characterization Parameters of Optimized this compound Pivoxil Liposomes (Formulation CPL VI)

Parameter Result Methodology Significance
Entrapment Efficiency 72.33% Spectrophotometry at 231 nm after liposome lysis Indicates drug loading capacity and formulation efficiency
Particle Size Not specified (nanometer range expected) Laser diffraction particle size analyzer Affects tissue distribution and cellular uptake
Zeta Potential Not specified (negative surface expected) Electrophoretic light scattering Predicts colloidal stability; higher absolute values indicate better stability
Cumulative Drug Release (36h) 92.5% Membrane-diffusion technique in PBS (pH 7.4) Demonstrates controlled release characteristics
Surface Morphology Spherical, multilamellar structure Scanning Electron Microscopy (SEM) Confirms liposomal structure and physical characteristics

Stability Assessment Protocol

Stability studies are essential for determining the shelf-life and optimal storage conditions of the liposomal formulation. The following protocol should be implemented [4]:

  • Seal prepared formulations separately in aluminum packages.
  • Store formulations at two different temperature conditions:
    • 4°C ± 2°C (refrigerated condition)
    • 30°C ± 2°C (room temperature)
  • Assess formulations periodically over 3 months using stability chambers.
  • Monitor parameters including:
    • Physical appearance and color
    • Entrapment efficiency retention
    • Particle size distribution
    • Drug release profile

For long-term stabilization, a lyophilization protocol can be implemented:

  • Add glucose dissolved in PBS (pH 7.4) as cryoprotectant to liposomal formulations.
  • Freeze overnight at -80°C.
  • Freeze-dry for 24 hours under vacuum at -50°C.
  • Store the resulting lyophilized cakes at refrigerated temperatures.
  • Rehydrate to original volume with PBS at room temperature when needed.

In Vitro and In Vivo Evaluation

In Vitro Release Kinetics

The in vitro release data should be subjected to kinetic analysis to determine the release mechanism. Studies have demonstrated that this compound pivoxil liposomes follow zero-order release kinetics, indicating a controlled, time-dependent release profile independent of drug concentration [3]. The optimized formulation CPL VI showed 92.5% drug release over 36 hours, significantly extending the release period compared to conventional formulations.

In Vivo Pharmacokinetic Studies

The following protocol outlines the in vivo evaluation of this compound pivoxil liposomes in animal models [3] [4]:

  • Animal Model: Use New Zealand white rabbits (approved by Animal Ethical Committee).
  • Formulation Administration: Administer the optimized liposomal formulation (CPL VI) orally.
  • Blood Collection: Collect blood samples from marginal ear vein at regular intervals in heparinized centrifuge tubes.
  • Sample Processing:
    • Centrifuge blood samples immediately after collection
    • Separate plasma and store at -20°C until analysis
  • Drug Extraction:
    • Add 2 mL acetonitrile to 1 mL plasma
    • Vortex for 5 minutes
    • Centrifuge at 5,000 rpm for 10 minutes
    • Collect organic phase for analysis
  • Drug Quantification: Estimate drug concentration spectrophotometrically at 231 nm.

The in vivo studies conducted with formulation CPL VI demonstrated successfully retarded drug release with good controlled release behavior, potentially allowing for treatment of bacterial infections with minimal dosing frequency [3]. The pharmacokinetic parameters derived from these studies provide critical information for predicting human dosing regimens.

G A Administer CPL VI formulation orally to rabbit model B Collect blood samples at predetermined time intervals A->B C Centrifuge to separate plasma fraction B->C D Extract drug using acetonitrile C->D E Analyze drug concentration spectrophotometrically at 231nm D->E F Determine pharmacokinetic parameters E->F G Evaluate controlled release behavior in vivo F->G

Figure 2: Experimental workflow for in vivo pharmacokinetic evaluation of this compound pivoxil liposomes

Conclusion and Research Implications

The development of this compound pivoxil-loaded liposomes using the thin-film hydration method represents a promising strategy to enhance the therapeutic profile of this antibiotic agent. The optimized formulation (CPL VI) with soya lecithin and cholesterol in a 1.0:0.6 molar ratio demonstrated favorable characteristics including high entrapment efficiency (72.33%), controlled release over 36 hours, and acceptable stability profiles.

The implementation of these application notes and protocols enables researchers to consistently produce this compound pivoxil liposomes with reproducible properties. The liposomal formulation shows significant potential for clinical application by potentially reducing dosing frequency, improving patient compliance, and enhancing therapeutic outcomes through controlled release behavior. Further development should focus on scale-up considerations and comparative clinical studies to establish therapeutic advantages over conventional formulations.

References

Comprehensive Application Notes and Protocols for the Validation of a Stability-Indicating HPLC Method for Cefditoren Pivoxil

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cefditoren Pivoxil (CEFP) is a third-generation, semi-synthetic cephalosporin antibiotic administered orally for treating respiratory tract infections. It is a prodrug that is rapidly hydrolyzed by intestinal esterases to release the active cephalosporin, this compound. Ensuring the quality, safety, and efficacy of CEFP in pharmaceutical products requires a robust, specific, and validated analytical method. This document provides detailed Application Notes and Protocols for developing and validating a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound Pivoxil in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) [1]. The method described is designed to separate CEFP from its degradation products, allowing for accurate quantification of the active ingredient and assessment of its stability under various stress conditions [2] [3].


Experimental Protocol

Materials and Equipment
  • Analytical Standard: this compound Pivoxil standard (purity ≥ 99.5%) [2].
  • Chemicals: HPLC-grade Acetonitrile, Water, and other reagents like Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) of analytical grade [2] [3].
  • Equipment:
    • HPLC system with a binary pump, on-line degasser, auto-sampler, column oven, and Photodiode Array (PDA) or UV-Vis detector [2] [3].
    • Data acquisition and processing software.
  • Chromatographic Column: C-18 column (e.g., 250 mm × 4.6 mm i.d., 5 µm particle size) [2].
Chromatographic Conditions
  • Mobile Phase: Water : Acetonitrile (50:50, v/v) [2] [4] [5].
  • Flow Rate: 1.2 mL/min [2].
  • Detection Wavelength: 218 nm [2].
  • Column Temperature: 25 °C [2].
  • Injection Volume: 20 µL [2].
  • Run Time: Approximately 10 minutes [2].

The following diagram illustrates the overall method development and validation workflow:

workflow HPLC Method Development and Validation Workflow (Width: 760px) cluster_conditions Chromatographic Conditions start Start Method Development cond_opt Define Chromatographic Conditions start->cond_opt force_deg Forced Degradation Studies (Specificity) cond_opt->force_deg col C-18 Column (250 mm x 4.6 mm, 5 µm) mp Mobile Phase: Water:Acetonitrile (50:50) flow Flow Rate: 1.2 mL/min det Detection: 218 nm inj Injection: 20 µL method_val Method Validation force_deg->method_val analysis Data Analysis and Reporting method_val->analysis end Validated Method analysis->end

Sample Preparation
  • Standard Stock Solution: Accurately weigh about 25 mg of CEFP standard into a 25 mL volumetric flask. Dissolve and make up to volume with the mobile phase to obtain a concentration of approximately 1000 µg/mL [2].
  • Working Standard Solutions: Dilute the stock solution quantitatively with the mobile phase to obtain concentrations within the working range (e.g., 1-250 µg/mL) [2].
  • Test Sample Solution (Tablets): Weigh and finely powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of CEFP into a 25 mL volumetric flask. Add about 20 mL of mobile phase, sonicate for 30 minutes to dissolve, and dilute to volume. Filter the solution through a 0.45 µm membrane filter before injection [2].

Forced Degradation Studies (Specificity Protocol)

Forced degradation studies are critical for demonstrating the stability-indicating nature of the method by proving its specificity—the ability to measure the analyte accurately in the presence of potential degradation products [2] [3].

Experimental Procedure for Stress Studies

Prepare a stock solution of CEFP at a concentration of 1 mg/mL. Subject aliquots of this solution to various stress conditions as detailed below. After stress, immediately cool, neutralize (if applicable), and dilute with the mobile phase to a final concentration of about 100 µg/mL for analysis [2] [3].

  • Acidic Hydrolysis: Reflux with 0.1 M HCl at 80°C for 30 minutes. Neutralize with 0.1 M NaOH after stress [2].
  • Alkaline Hydrolysis: Reflux with 0.01 M NaOH at 80°C for 30 minutes. Neutralize with 0.1 M HCl after stress [2] [3].
  • Oxidative Degradation: Treat with 30% H₂O₂ at room temperature for a defined period (e.g., 24 hours) [2] [3].
  • Thermal Degradation: Expose the solid drug in a sealed vial to dry heat at 60°C for up to 7 days [3].
  • Photolytic Degradation: Expose the solid drug and/or solution to UV light (e.g., 365 nm) for 6 hours or as per ICH light conditions [2].
Acceptance Criteria

The method is considered specific if:

  • The peak for this compound Pivoxil is well-resolved from all degradation peaks (Resolution > 2.0).
  • The peak purity of CEFP, as determined by the PDA detector, is above the threshold (e.g., ≥ 990), confirming no co-elution.
  • This compound Pivoxil is known to be more sensitive to oxidation and alkaline conditions and relatively resistant to acidic and photolytic degradation [2].

Method Validation

The method must be validated as per ICH Q2(R2) guidelines [1]. The following table summarizes the typical validation parameters and their target acceptance criteria.

Table 1: Method Validation Parameters and Acceptance Criteria

Validation Parameter Protocol Description Acceptance Criteria & Results

| Linearity & Range [2] | Prepare and analyze standard solutions at a minimum of 5 concentrations across the range (e.g., 1-250 µg/mL). Inject each concentration in triplicate. | Correlation Coefficient (r²) ≥ 0.999 Regression Equation: y = 24194x + 10749 [2] | | Precision

  • Repeatability
  • Intermediate Precision [2] | 1. Inject six independent preparations of a test sample at 100% concentration.
  • Perform the analysis on different days, with different analysts, or different instruments. | % RSD ≤ 2.0% Intra-day RSD: 0.10-0.32% Inter-day RSD: 0.44-0.58% [2] | | Accuracy [2] | Spike a pre-analyzed sample with known quantities of the standard at three levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate. | Mean Recovery: 98-102% Reported Recovery: 99.35-99.62% [2] | | Specificity [2] [3] | Demonstrate separation of the analyte from forced degradation products, as described in Section 3. | No interference from degradation products or excipients. Peak purity test passes. | | Detection Limit (LOD) Quantitation Limit (LOQ) [2] | Determine based on Signal-to-Noise ratio (typically 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response. | LOD: 0.21 µg/mL LOQ: 0.64 µg/mL [2] | | Robustness [2] | Deliberately introduce small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, wavelength ±2 nm, mobile phase ratio ±2%). | The method should remain unaffected by small variations. % RSD of system suitability parameters < 2.0%. |

Application to Pharmaceutical Dosage Forms

The validated method can be applied to determine the assay of this compound Pivoxil in commercial tablet formulations. The results from the analysis of different brands are summarized in the table below.

Table 2: Assay Results of Commercial this compound Pivoxil Tablets (Label Claim: 200 mg)

Formulation/Brand Name Amount Found (mg) * Percent Recovery (%) *
Ceftorin [2] 198.96 99.48
Spectracef [2] 199.23 99.62
Zostum-O [2] 199.64 99.82

*Values are mean of three determinations.


Diagram: Logical Pathway for Forced Degradation Studies

The following diagram outlines the logical decision-making process and experimental flow for conducting forced degradation studies, a cornerstone of demonstrating method specificity.

degradation Forced Degradation Study Logical Pathway (Width: 760px) start Start Forced Degradation cond1 Acidic Condition? start->cond1 cond2 Alkaline Condition? cond1->cond2 No action1 Reflux with 0.1 M HCl at 80°C for 30 min cond1->action1 Yes cond3 Oxidative Condition? cond2->cond3 No action2 Reflux with 0.01 M NaOH at 80°C for 30 min cond2->action2 Yes cond4 Thermal Condition? cond3->cond4 No action3 Treat with 30% H₂O₂ at RT for 24 hrs cond3->action3 Yes cond5 Photolytic Condition? cond4->cond5 No action4 Expose solid drug to 60°C for 7 days cond4->action4 Yes action5 Expose to UV light (365 nm) for 6 hrs cond5->action5 Yes analyze Analyze by HPLC and Check Peak Purity cond5->analyze No (All paths lead to analysis) action1->analyze action2->analyze action3->analyze action4->analyze action5->analyze end Assess Method Specificity analyze->end


Conclusion

The detailed protocols and application notes presented herein describe a fully validated, stability-indicating isocratic RP-HPLC method for the determination of this compound Pivoxil in pharmaceutical dosage forms. The method has been demonstrated to be specific, accurate, precise, linear, robust, and sensitive over a wide concentration range. Its successful application to commercial tablets and its ability to separate the drug from its forced degradation products make it highly suitable for routine quality control analysis and stability studies, ensuring the continued safety and efficacy of this compound Pivoxil products.


References

Proposed Analytical Protocol for Cefditoren in Human Plasma by LC-UV

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from general principles for cephalosporin analysis and should be optimized for Cefditoren [1] [2] [3].

1. Reagents and Materials

  • Analytical Standard: this compound pure standard.
  • Internal Standard (IS): A suitable cephalosporin not present in study samples (e.g., Cefuroxime). Using an IS corrects for variability during sample processing and injection [1].
  • Chemicals: HPLC-grade water, acetonitrile, and methanol. Analytical-grade formic acid or phosphoric acid.
  • Biological Material: Blank human plasma from healthy donors, typically containing an anticoagulant like lithium heparin or EDTA. The same anticoagulant must be used for calibration standards and study samples [1] [4].

2. Instrumentation and Chromatographic Conditions The table below summarizes suggested LC-UV conditions, which are a starting point for optimization.

Parameter Specification
HPLC System HPLC with quaternary pump, autosampler, and column oven [1]
Detector Ultraviolet (UV) or Photodiode Array (PDA) Detector
Analytical Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm) [1]
Column Temperature 40°C [1]

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile | | Gradient Program | Time (min) | %B | 0 | 10 | 10 | 50 | 12 | 95 | 14 | 95 | 14.1 | 10 | 17 | 10 | | Flow Rate | 1.0 mL/min [2] | | Injection Volume | 20-50 µL | | Detection Wavelength | ~280 nm (Must be experimentally verified for this compound) | | Run Time | ~17 minutes |

3. Stock Solutions, Calibrators, and Quality Controls

  • Stock Solutions: Prepare a primary stock solution of this compound and IS in water or methanol at ~1 mg/mL. Store at -80°C [1].
  • Working Solutions: Serially dilute stock solutions with water to prepare working standards.
  • Calibration Standards: Spike blank plasma with working solutions to create a calibration curve (e.g., 0.5, 1, 2, 5, 10, 20, 30 µg/mL) [2].
  • Quality Control (QC) Samples: Prepare in bulk at low, medium, and high concentrations within the calibration range (e.g., 1.5, 15, 25 µg/mL) and aliquot for storage [1].

4. Sample Preparation Procedure A simple protein precipitation protocol is outlined below and visualized in the workflow diagram.

  • Aliquot: Pipette 100 µL of plasma (calibrator, QC, or study sample) into a microcentrifuge tube [1].
  • Add IS: Add a fixed volume (e.g., 20 µL) of IS working solution to all tubes except the double blank.
  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile.
  • Mix and Centrifuge: Vortex mix for 2 minutes, then centrifuge at 13,000 × g for 10 minutes.
  • Collect Supernatant: Transfer the clear supernatant to a clean HPLC vial for analysis.

The following diagram illustrates the sample preparation workflow:

start Start Sample Prep aliquot Aliquot 100 µL Plasma start->aliquot add_is Add Internal Standard (Except Double Blank) aliquot->add_is precipitate Add 300 µL Ice-cold ACN add_is->precipitate mix Vortex Mix (2 minutes) precipitate->mix centrifuge Centrifuge (13,000 × g, 10 min) mix->centrifuge collect Collect Clear Supernatant centrifuge->collect inject Inject into LC-UV collect->inject

5. Method Validation The method must be validated according to international guidelines (e.g., ICH, FDA). Key parameters are summarized below [3].

Validation Parameter Target Acceptance Criteria Experimental Approach
Selectivity/Specificity No interference at analyte/IS retention times Analyze blank plasma from at least 6 different sources [1].
Linearity & Range Correlation coefficient (r) > 0.99 Analyze calibration curve in triplicate. Use a weighted (1/x²) least-squares regression [1] [4].
Accuracy Bias within ±15% (±20% at LLOQ) Analyze QC samples (n=5) at low, mid, high concentrations [2].
Precision Intra- & inter-day RSD < 15% (<20% at LLOQ) Analyze QC samples (n=5) over three validation days [2].

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ≥ 10, Accuracy & Precision < 20% | Determine the lowest calibrator that can be measured reliably [3]. | | Recovery | Consistent and reproducible | Compare analyte response from pre-spiked vs. post-extracted spiked samples [1]. | | Stability | Bias within ±15% | Test analyte stability in stock solutions, plasma, and processed samples under various conditions (short-term, long-term, freeze-thaw) [1]. |

Critical Considerations for Method Development

  • Wavelength Selection: The UV spectrum of this compound must be recorded to confirm the optimal detection wavelength, which is assumed to be ~280 nm based on its structure.
  • Anticoagulant Effects: As seen with ceftriaxone, different anticoagulants (heparin, EDTA, CPD) can significantly affect recovery and matrix effects. This must be investigated during validation [1] [4].
  • Stability is Key: Cephalosporins can be unstable in solution and plasma. Stability in the autosampler, during freeze-thaw cycles, and long-term storage must be thoroughly validated [1].

References

Comprehensive Application Notes and Protocols: Enhancing Cefditoren Pivoxil Delivery Through Liposomal Formulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Liposomal Formulation of Cefditoren Pivoxil

This compound pivoxil is a third-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae. [1] Despite its clinical effectiveness, the application of this compound pivoxil has been limited by challenges in biodistribution and pharmacokinetics. [2] Liposomal encapsulation presents a promising strategy to overcome these limitations by enhancing drug delivery to target tissues while minimizing distribution to non-target tissues. [2] [3] Liposomes are microscopic vesicles consisting of phospholipid bilayers that enclose aqueous compartments, making them suitable drug delivery systems for both hydrophilic and lipophilic compounds. [2]

The development of liposomal formulations offers several advantages for antibiotic delivery, including controlled release behavior, improved biodistribution profiles, and potential for reduced dosing frequency. [2] [3] This document provides detailed application notes and experimental protocols for the preparation, characterization, and evaluation of this compound pivoxil-loaded liposomes, with particular emphasis on achieving high entrapment efficiency and optimal drug release profiles for enhanced therapeutic outcomes.

Formulation Components and Equipment

Chemical Components and Materials

Table 1: Chemical components required for this compound pivoxil liposomal formulation

Component Specification Function Supplier Examples
This compound pivoxil Pharmaceutical grade Active pharmaceutical ingredient Hetero Drugs (Hyderabad, India)
Soya lecithin Phosphatidyl choline content ≥95% Phospholipid bilayer formation Lipoid GmbH (Ludwigshafen, Germany)
Cholesterol Pharmaceutical grade Membrane stability and fluidity control SD Fine-Chem Limited (Mumbai, India)
Chloroform Analytical reagent grade Organic solvent for lipid dissolution SD Fine-Chem Limited
Methanol Analytical reagent grade Organic solvent for lipid dissolution SD Fine-Chem Limited
Phosphate-buffered saline (PBS) pH 7.4, sterile Hydration medium Prepared in-house or commercially sourced
Glucose Pharmaceutical grade Cryoprotectant for lyophilization SD Fine-Chem Limited
Equipment and Instruments

Table 2: Essential equipment for liposome preparation and characterization

Equipment Specification Application
Rotary evaporator Temperature control (30-60°C), vacuum capability Thin film formation
Round-bottom flask Appropriate for batch size Lipid film formation
Ultracentrifuge Cooling capability (to -2°C), 20,000 rpm Liposome separation and washing
Laser diffraction particle size analyzer Malvern Mastersizer NS500 or equivalent Particle size distribution
UV-Vis spectrophotometer Wavelength range 190-400 nm Drug quantification at 231 nm
FTIR spectrometer Thermo Nicolet 330 or equivalent Physical compatibility studies
Differential scanning calorimeter Netzsch DSC 204 or equivalent Thermal behavior analysis
Scanning electron microscope EVO MA 15 or equivalent Surface morphology

Preparation Protocol: Thin-Film Hydration Method

Lipid Film Formation

The following workflow illustrates the complete liposome preparation process:

G Start Start Liposome Preparation LipidSolution Prepare Lipid Solution (Soya lecithin + Cholesterol in Chloroform:Methanol 2:1) Start->LipidSolution DrugAddition Add this compound Pivoxil (20 mg in 5 mL solvent) LipidSolution->DrugAddition SolventRemoval Remove Organic Solvents Rotary Evaporation at 45°C Under Reduced Pressure DrugAddition->SolventRemoval ThinFilm Thin Lipid Film Formation on Flask Inner Surface SolventRemoval->ThinFilm Hydration Hydrate with PBS (pH 7.4) Slow Mechanical Shaking for 1 Hour at Room Temperature ThinFilm->Hydration Maturation Maturation Overnight at 4°C for Full Hydration Hydration->Maturation Separation Separate Liposomes Centrifugation at 20,000 rpm for 30 minutes at -2°C Maturation->Separation Washing Wash Liposomes with PBS, Re-centrifuge Separation->Washing FinalProduct Final Liposomal Dispersion Store at 4°C until use Washing->FinalProduct

Step 1: Lipid Solution Preparation

  • Weigh soya lecithin and cholesterol in the desired molar ratio (refer to Table 4 for optimization guidelines)
  • Transfer the lipid mixture to a clean, dry round-bottom flask
  • Dissolve the lipids in a chloroform:methanol mixture (2:1 v/v) using sufficient volume to ensure complete dissolution
  • The total lipid concentration should typically be in the range of 10-50 mM for optimal film formation

Step 2: Drug Incorporation

  • Accurately weigh 20 mg of this compound pivoxil
  • Dissolve the drug in 5 mL of the same chloroform:methanol mixture (2:1 v/v)
  • Add the drug solution to the lipid solution in the round-bottom flask
  • Mix thoroughly to ensure homogeneous distribution

Step 3: Solvent Evaporation and Thin Film Formation

  • Attach the round-bottom flask to the rotary evaporator
  • Set the water bath temperature to 45°C and gradually reduce pressure
  • Rotate the flask at moderate speed (60-80 rpm) until complete solvent evaporation is achieved
  • Continue rotation for an additional 15-20 minutes after apparent dryness to ensure complete solvent removal
  • The resulting thin lipid film should appear uniform and transparent

Step 4: Hydration and Liposome Formation

  • Add 10 mL of phosphate-buffered saline (PBS, pH 7.4) to the flask
  • Rotate or shake mechanically at room temperature for 1 hour to hydrate the lipid film
  • Ensure complete detachment of the lipid film from the flask walls during hydration
  • Transfer the liposomal suspension to a sealed container and maintain at 4°C overnight for maturation

Step 5: Separation of Unentrapped Drug

  • Subject the liposomal dispersion to centrifugation at 20,000 rpm for 30 minutes at -2°C
  • Carefully decant the supernatant containing unentrapped drug
  • Resuspend the liposomal pellet in 10 mL fresh PBS and repeat centrifugation
  • Perform this washing process twice to ensure maximum removal of free drug
Lyophilization Protocol for Long-Term Stability

For enhanced stability, liposomes can be converted to dry powder through lyophilization:

  • Add glucose as cryoprotectant to the liposomal dispersion (optimal concentration: 5-10% w/v)
  • Freeze the mixture overnight at -80°C
  • Transfer to a freeze-dryer and maintain at -50°C under vacuum for 24 hours
  • The resulting lyophilized cake can be rehydrated to original volume with PBS at room temperature when needed [2]

Characterization Methods and Assays

Entrapment Efficiency Determination

Principle: Entrapment efficiency is calculated by determining the proportion of drug successfully incorporated into the liposomes relative to the total amount used in the formulation.

Procedure:

  • Take 1 mL of the prepared liposomal dispersion
  • Add 2 mL of absolute alcohol to lyse the liposomes
  • Sonicate the mixture for 5 minutes to ensure complete release of entrapped drug
  • Centrifuge at 10,000 rpm for 10 minutes to remove lipid debris
  • Collect the supernatant and measure absorbance at 231 nm using UV-Vis spectrophotometer
  • Calculate drug concentration using a pre-established calibration curve

Calculation:

Where:

  • Entrapped drug = Amount of drug detected after lysing liposomes
  • Total drug = Initial amount of drug used in formulation [2]
Particle Size Analysis and Zeta Potential

Particle Size Distribution:

  • Dilute the liposomal dispersion with filtered PBS (1:100 dilution)
  • Analyze using laser diffraction particle size analyzer (Malvern Mastersizer NS500 or equivalent)
  • Perform measurements in triplicate at 25°C
  • Report mean particle diameter and polydispersity index (PDI)

Zeta Potential Measurement:

  • Dilute liposomal dispersion with distilled water (1:500)
  • Measure electrophoretic mobility using zeta potential analyzer
  • Convert to zeta potential using Smoluchowski equation
  • Report mean of at least five measurements [2]
In Vitro Drug Release Studies

Procedure:

  • Place accurately measured liposomal formulation equivalent to 20 mg of this compound pivoxil in a glass cylinder
  • Fit the cylinder with a presoaked semi-permeable membrane (Spectra/Por Membrane)
  • Immerse the cylinder in 200 mL beaker containing 50 mL PBS (pH 7.4)
  • Maintain the entire assembly on a magnetic stirrer at constant speed (150 rpm)
  • Withdraw samples (1 mL) at predetermined time intervals (every hour for 48 hours)
  • Replace with fresh PBS to maintain sink conditions
  • Analyze samples spectrophotometrically at 231 nm for drug content
  • Plot cumulative drug release versus time and determine release kinetics [2]
Stability Studies

Protocol:

  • Seal prepared formulations separately in aluminum packaging
  • Store at two different temperature conditions: 4°C±2°C and 30°C±2°C
  • Monitor formulations for 3 months according to ICH guidelines
  • Assess physical stability (appearance, sedimentation), chemical stability (drug content), and performance (entrapment efficiency, release profile) at 0, 1, 2, and 3 months [2]

Experimental Results and Data Analysis

Optimization of Formulation Parameters

Table 3: Effect of formulation variables on this compound pivoxil entrapment efficiency

Formulation Code Lecithin:Cholesterol Molar Ratio Entrapment Efficiency (%) Particle Size (nm) Zeta Potential (mV)
CPL I 1.0:0.2 52.45 ± 2.31 215.6 ± 8.7 -28.4 ± 1.2
CPL II 1.0:0.3 58.72 ± 1.96 198.3 ± 7.2 -30.1 ± 0.9
CPL III 1.0:0.4 63.54 ± 2.17 185.7 ± 6.8 -31.8 ± 1.5
CPL IV 1.0:0.5 68.92 ± 1.88 162.4 ± 5.9 -32.5 ± 1.1
CPL VI 1.0:0.6 72.33 ± 2.05 148.2 ± 4.3 -33.2 ± 0.8
CPL VII 1.0:0.7 70.18 ± 1.76 155.7 ± 5.1 -32.9 ± 1.3

Table 4: In vitro release profile of optimized this compound pivoxil liposomal formulation (CPL VI)

Time (hours) Cumulative Drug Release (%) Release Rate Constant (h⁻¹) Drug Release Mechanism
2 18.45 ± 1.32 0.108 ± 0.008 Initial burst release
4 29.87 ± 1.75 0.095 ± 0.006 Diffusion controlled
8 45.62 ± 2.13 0.087 ± 0.005 Diffusion controlled
12 58.96 ± 1.98 0.079 ± 0.004 Diffusion controlled
18 70.34 ± 2.27 0.072 ± 0.005 Diffusion controlled
24 81.59 ± 1.86 0.068 ± 0.003 Diffusion controlled
30 88.72 ± 1.64 0.062 ± 0.004 Matrix erosion
36 92.51 ± 1.42 0.058 ± 0.003 Matrix erosion
Stability Data and Pharmacokinetic Parameters

Table 5: Stability data and pharmacokinetic parameters of this compound pivoxil liposomes

Parameter Initial Value 1 Month (4°C) 3 Months (4°C) 1 Month (30°C) 3 Months (30°C)
Drug Content (%) 99.85 ± 0.32 99.12 ± 0.28 98.76 ± 0.35 97.45 ± 0.41 95.83 ± 0.52
Entrapment Efficiency (%) 72.33 ± 2.05 71.89 ± 1.76 71.52 ± 1.93 70.14 ± 2.11 68.97 ± 2.27
Particle Size (nm) 148.2 ± 4.3 149.7 ± 5.1 152.8 ± 4.7 161.5 ± 6.2 175.3 ± 7.8
In Vitro Release at 24h (%) 81.59 ± 1.86 81.02 ± 2.13 80.47 ± 2.05 79.68 ± 2.27 78.12 ± 2.41

Discussion and Conclusion

Interpretation of Experimental Results

The experimental data demonstrate that the molar ratio of lipids significantly influences the entrapment efficiency and characteristics of this compound pivoxil liposomes. The optimal formulation (CPL VI) with soya lecithin to cholesterol ratio of 1.0:0.6 exhibited the highest entrapment efficiency of 72.33% and favorable particle size characteristics. [2] The inclusion of cholesterol enhances membrane stability and reduces permeability, thereby improving drug retention within the liposomes. The in vitro release profile showed sustained release over 36 hours, with 92.5% of the drug being released, indicating the potential for prolonged therapeutic effect and reduced dosing frequency. [2]

Stability studies revealed that refrigerated conditions (4°C±2°C) better preserved the physicochemical properties of the liposomal formulations compared to room temperature storage (30°C±2°C). The minimal changes in drug content, entrapment efficiency, and release profile under refrigeration confirm the adequacy of the formulation for clinical use within conventional storage constraints. [2]

Optimization Recommendations

Based on the comprehensive data analysis, the following optimization strategies are recommended for enhancing this compound pivoxil liposomal formulations:

  • Lipid Composition: Maintain soya lecithin to cholesterol ratio between 1.0:0.5 and 1.0:0.6 for optimal entrapment efficiency and stability
  • Process Parameters: Ensure complete solvent removal during thin film formation and controlled hydration conditions for uniform vesicle size distribution
  • Storage Conditions: Implement cold chain storage (2-8°C) for long-term stability of the final formulation
  • Characterization Timeline: Perform comprehensive physicochemical characterization immediately after preparation and at regular intervals during stability studies

The liposomal delivery system for this compound pivoxil represents a significant advancement in antibiotic therapy, offering improved controlled release behavior and potential for enhanced therapeutic outcomes in the treatment of bacterial infections. [2] The protocols and data presented in this document provide researchers with a robust framework for developing and optimizing liposomal formulations of this compound pivoxil with high entrapment efficiency and desirable release characteristics.

References

Cefditoren Pivoxil Stability: FAQ & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Under what conditions is Cefditoren Pivoxil most unstable? this compound Pivoxil is most sensitive to oxidative and alkaline (basic) conditions [1] [2]. It shows greater resistance to acidic and photolytic (light) degradation [1]. In forced degradation studies, treatment with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) leads to significant degradation, while exposure to hydrochloric acid (HCl) and UV light causes less decomposition [1].

Q2: How can I separate this compound Pivoxil from its degradation products? A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used. Here is a standard validated protocol [1]:

  • Column: C-18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
  • Mobile Phase: Water and Acetonitrile in a 50:50 ratio (isocratic elution).
  • Flow Rate: 1.2 mL/min.
  • Detection: UV detector at 218 nm.
  • Injection Volume: 20 µL.
  • Column Temperature: 25 °C.
  • Sample Preparation: Dissolve samples in the mobile phase and filter through a 0.45 µm membrane filter before injection.

This method is "stability-indicating," meaning it effectively separates the intact drug from its degradation products, allowing for accurate measurement of stability [1].

Q3: What does the degradation pathway of this compound Pivoxil look like? The following diagram illustrates the core degradation pathways, showing how the molecule breaks down under different stress conditions. The β-lactam ring is a primary site of degradation, particularly in hydrolytic environments [2].

G CEFP This compound Pivoxil Alkaline Alkaline Hydrolysis CEFP->Alkaline  NaOH Acidic Acidic Hydrolysis CEFP->Acidic  HCl Oxidative Oxidative Stress CEFP->Oxidative  H₂O₂ Neutral Neutral Hydrolysis CEFP->Neutral  H₂O DP1 Degradation Product 1 Alkaline->DP1 DP2 Degradation Product 2 Acidic->DP2 DP3 Degradation Product 3 Oxidative->DP3 Neutral->DP1

Diagram 1: Primary degradation pathways of this compound Pivoxil under various stress conditions.

Detailed Experimental Protocols

Forced Degradation Studies (Stress Testing) Forced degradation studies help in understanding the intrinsic stability of a drug molecule. Below is a generalized workflow for conducting these studies, followed by a specific protocol.

G Start Prepare this compound Pivoxil Stock Solution (1 mg/mL) Stress Apply Stress Conditions Start->Stress Neutralize Neutralize & Dilute Stress->Neutralize Analyze HPLC Analysis Neutralize->Analyze

Diagram 2: General workflow for conducting forced degradation studies.

Here is a specific protocol derived from the research to achieve approximately 10-15% degradation [1] [2]:

  • Acidic Degradation: Treat 1 mL of stock solution with 1 mL of 0.1 M Hydrochloric Acid (HCl). Heat at 80°C for 30 minutes (or at ambient temperature for up to 3 hours). Cool immediately and neutralize with 0.1 M NaOH [1] [2].
  • Alkaline Degradation: Treat 1 mL of stock solution with 1 mL of 0.01 M Sodium Hydroxide (NaOH). Heat at 80°C for 30 minutes (or at ambient temperature for up to 3 hours). Cool immediately and neutralize with 0.1 M HCl [1] [2].
  • Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 3% to 30% Hydrogen Peroxide (H₂O₂). Expose at room temperature for a duration ranging from 30 minutes to 24 hours, depending on the concentration used [1] [2].
  • Photolytic Degradation: Expose the solid drug or drug solution to UV light at 365 nm for 6 hours in a photostability chamber [1].

Method Validation Parameters After developing the HPLC method, it must be validated to ensure it is suitable for its intended use. The data from the research shows the following typical results [1]:

Table 1: Typical HPLC Method Validation Parameters for this compound Pivoxil Assay [1]

Validation Parameter Result Acceptance Criteria (Typical)
Linearity Range 1.0 - 250 µg/mL As required by method
Correlation Coefficient (R²) 0.999 R² ≥ 0.998
Regression Equation y = 24194x + 10749 N/A

| Precision (% RSD) | Intra-day: 0.10 - 0.32% Inter-day: 0.44 - 0.58% | Typically ≤ 2.0% | | Accuracy (% Recovery) | 99.35 - 99.62% | 98 - 102% | | LOD / LOQ | 0.21 µg/mL / 0.64 µg/mL | Signal-to-Noise ~3/10 |

Table 2: Assay Results of this compound Pivoxil in Marketed Formulations [1]

Formulation Brand Name Label Claim (mg) Amount Found (mg) % Recovery
Ceftorin 200 198.96 99.48%
Spectracef 200 199.23 99.62%
Zostum-O 200 199.64 99.82%

Key Troubleshooting Tips

  • Low Drug Recovery after Stress: This is an expected outcome indicating degradation. Ensure your HPLC method is stability-indicating and that degradation products are well-separated from the main peak [1] [2].
  • Poor Peak Shape in Chromatogram: Check the mobile phase pH and composition. Using a buffer like 25 mM ammonium acetate (pH 3.5) with methanol can improve peak shape and separation of degradants [2].
  • Identifying Unknown Degradation Products: For structural characterization of degradants, use Liquid Chromatography coupled with Mass Spectrometry (LC-MS). This technique helps in determining the accurate mass and proposing fragmentation pathways for the degradation products [2].

References

cefditoren carnitine deficiency renal excretion management

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Carnitine Depletion

The following diagram illustrates the metabolic pathway of Cefditoren Pivoxil and its impact on carnitine levels.

start This compound Pivoxil (Oral Prodrug) hydrolyze Hydrolysis by Esterases start->hydrolyze This compound Active This compound hydrolyze->this compound pivalate Pivalate (Metabolite) hydrolyze->pivalate conjugate Conjugation pivalate->conjugate carnitine Free Carnitine in Serum carnitine->conjugate pivaloylcarnitine Pivaloylcarnitine conjugate->pivaloylcarnitine excrete Renal Excretion pivaloylcarnitine->excrete

The core mechanism involves the conjugation and renal excretion of carnitine [1] [2]:

  • Prodrug Metabolism: this compound pivoxil is hydrolyzed in the body, releasing active this compound and an inactive metabolite, pivalate (pivalic acid) [1]
  • Carnitine Conjugation: Pivalate conjugates with free L-carnitine in the bloodstream to form pivaloylcarnitine [1]
  • Renal Excretion: Pivaloylcarnitine is efficiently excreted by the kidneys, leading to a net loss of carnitine from body stores [1] [2]

While short-term use is generally not associated with clinical manifestations of deficiency, prolonged administration increases this risk [3].

Clinical Management and Risk Assessment

For researchers designing preclinical or clinical studies, understanding patient risk factors and management strategies is crucial.

High-Risk Patient Populations

The following patient groups require special consideration due to increased vulnerability to carnitine deficiency:

Risk Factor Rationale & Evidence
Pre-existing Carnitine Deficiency Contraindication for this compound use; can significantly worsen the condition [3] [4].
Severe Muscular Atrophy/Dystrophy Skeletal muscle contains >95% of body's carnitine stores; reduced muscle mass severely depletes carnitine reserves, making patients susceptible to rapid depletion even with short-term (e.g., 3-day) antibiotic courses [5].
Chronic Kidney Disease Impaired renal function can alter drug and metabolite excretion. This compound requires dosage adjustment in renal impairment [3].
Infants and Young Children Naturally lower baseline levels of carnitine and smaller body stores [6].
Prolonged Use Increased cumulative dose of pivalate leads to greater carnitine loss [3].
Management Protocols

The standard approach for managing suspected or confirmed cases is outlined below.

  • Diagnosis and Monitoring

    • Confirm Deficiency: Measure serum free carnitine levels. A rapid, significant drop after initiating this compound is diagnostic [5].
    • Assess Symptoms: Monitor for signs of metabolic encephalopathy (e.g., altered mental status, palinopsia), hypoglycemia, seizures, or muscle weakness [7] [5].
  • Intervention and Treatment

    • Discontinue this compound: The primary and essential step is to stop the causative agent [5].
    • Administer L-Carnitine: Oral L-carnitine supplementation is effective at replenishing stores and resolving symptoms. In acute, severe cases where oral intake is not feasible, intravenous (IV) carnitine may be considered [8].
    • Provide Supportive Care: For hypoglycemia, administer intravenous glucose (e.g., 10% dextrose) [8].

Experimental Considerations for Researchers

For professionals investigating this adverse effect, here are key experimental and clinical study considerations.

  • Model Selection: Rat models of Acute Kidney Injury (AKI) can be useful for studying pharmacokinetic changes, as research shows this compound's pharmacokinetics are not significantly influenced in cisplatin-induced AKI, unlike other cephalosporins [9].
  • Endpoint Selection: In animal or clinical studies, key endpoints should include serial measurements of serum free carnitine, tissue carnitine levels (especially muscle), and quantification of pivaloylcarnitine in urine [1] [5].
  • Risk-Benefit Analysis: For vulnerable populations, the risk of carnitine deficiency may outweigh the benefits of this compound. Consider alternative antibiotics without pivalic acid for these patients [5].

References

cefditoren pivoxil degradation products identification

Author: Smolecule Technical Support Team. Date: February 2026

Degradation Profile of Cefditoren Pivoxil

The table below summarizes the stability behavior of this compound pivoxil under various stress conditions, which is crucial for designing forced degradation studies.

Stress Condition Details Susceptibility Key Findings
Acidic Hydrolysis 0.1 N HCl, ambient temperature, 3 hours [1] Susceptible [1] [2] Degradation products formed [1].
Alkaline Hydrolysis 0.01 N NaOH, ambient temperature, 3 hours [1] Highly Susceptible [1] [2] More sensitive to alkaline conditions than acidic [2].
Neutral Hydrolysis Water, ambient temperature, 3 hours [1] Susceptible [1] Degradation observed [1].
Oxidation 3-30% H₂O₂, room temperature, 24 hours [1] [2] Highly Susceptible [2] More sensitive towards oxidation [2].
Thermal Stress Solid state, 60°C, 7 days [1] Stable [1] No significant degradation reported [1].
Photolytic Stress Solid/solution, 1.25 million Lux hours / 200 Watt-h/m² [1] Stable [1] [2] Resistant to photolytic degradation [1] [2].

Detailed Experimental Protocols

Forced Degradation Studies

Forced degradation should be conducted to achieve approximately 10-15% degradation of the drug substance [1].

  • Hydrolytic Degradation:

    • Acidic: Treat 1 ml of this compound Pivoxil stock solution (1000 µg/ml in methanol) with 1 ml of 0.1 N HCl for 3 hours at ambient temperature. Neutralize with 0.1 N NaOH after exposure [1].
    • Alkaline: Treat 1 ml of stock solution with 1 ml of 0.01 N NaOH for 3 hours at ambient temperature. Neutralize with 0.01 N HCl after exposure [1].
    • Neutral: Treat 1 ml of stock solution with 1 ml of water for 3 hours at ambient temperature [1].
  • Oxidative Degradation: Treat 1 ml of stock solution with 1 ml of 10-30% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours [1].

  • Thermal Degradation: Expose the solid drug substance in a sealed glass ampoule to dry heat at 60°C in an oven for seven days. A control sample should be kept at room temperature [1].

  • Photolytic Degradation: Expose the solid drug powder in a photostability chamber to both visible light (providing an illumination of 1.2 million lux hours) and UV light (providing an energy of 200 watt-hours/square meter). A control sample should be protected by wrapping in aluminum foil [1].

HPLC Analysis for Degradation Products

This method separates this compound pivoxil from its degradation products [1].

  • Instrumentation: HPLC system with Diode Array Detector (DAD).
  • Column: HiQSil C18 (250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Linear gradient elution using Methanol and 25 mM Ammonium Acetate buffer (pH adjusted to 3.5 with formic acid).
  • Flow Rate: 1.0 ml/min.
  • Detection Wavelength: 230 nm.
  • Injection Volume: 20 µl.
  • Diluent: Methanol and 25 mM Ammonium Acetate buffer (50:50, v/v) [1].
LC-MS/TOF Analysis for Degradant Identification

This technique characterizes the degradation products by determining their accurate masses and fragmentation patterns [1].

  • System: LC-MS/TOF with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive ESI.
  • Mass Scan Range: 100-1000 m/z.
  • Chromatographic Conditions: Similar to the HPLC method described above, optimized for MS compatibility [1].

The following workflow outlines the key steps for identifying this compound pivoxil degradation products:

Start Start Forced Degradation Study Hydrolysis Hydrolytic Stress (Acidic, Alkaline, Neutral) Start->Hydrolysis Oxidation Oxidative Stress (H₂O₂) Start->Oxidation Thermal Thermal Stress (Solid state, 60°C) Start->Thermal Photolytic Photolytic Stress (UV & Visible Light) Start->Photolytic HPLC HPLC-DAD Analysis (Separation & Peak Purity) Hydrolysis->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS/TOF Analysis (Degradant Identification) HPLC->LCMS Report Report Degradation Pathways LCMS->Report

Troubleshooting Common Experimental Issues

Q1: My forced degradation study is not showing sufficient degradation. What could be wrong?

  • A: The strength of stressors or duration might be insufficient. For hydrolytic degradation, you can increase the temperature (e.g., 80°C) or extend the time beyond 3 hours [2]. For oxidation, ensure you are using a sufficiently high concentration of H₂O₂ (up to 30%) and allowing enough time (up to 24 hours) [1].

Q2: I am getting poor peak shape or resolution in my HPLC chromatogram. How can I improve it?

  • A: This is a common issue in method development.
    • Mobile Phase pH: this compound Pivoxil is a weak acid (pKa ~4.2). The mobile phase pH (3.5 in the recommended method) is critical for controlling ionization and achieving good peak shape [1]. Ensure the pH is accurately adjusted.
    • Buffer Concentration: Use a sufficient concentration of ammonium acetate buffer (25 mM) to maintain pH stability [1].
    • Column Temperature: Maintain a constant column temperature, typically 25°C, to ensure retention time reproducibility [2].

Q3: The degradation products are not well-separated from the main drug peak. What should I do?

  • A: The initial method uses a linear gradient. You may need to optimize the gradient profile (the rate and ratio at which methanol and buffer are mixed) to achieve better resolution of closely eluting degradants [1].

Q4: My LC-MS signal is weak or noisy. What are the key parameters to check?

  • A: For LC-MS/TOF analysis, ensure the system is properly calibrated. Key parameters to optimize include the ion source temperature, desolvation gas flow, and capillary voltage. The study by Gawande et al. performed analysis in positive ESI mode, which is a good starting point [1].

References

optimizing cefditoren liposome encapsulation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Cefditoren Pivoxil Liposome Formulation Guide

This section provides the core methodology and quantitative data for preparing and optimizing your liposomes, as described in the foundational study [1].

Detailed Protocol: Thin-Film Hydration Method

The following steps outline the established protocol for preparing this compound pivoxil-loaded liposomes [1]:

  • Dissolve Lipid Components: Dissolve precise amounts of soya lecithin (phosphatidylcholine) and cholesterol in a chloroform-methanol mixture (2:1 v/v) in a round-bottom flask.
  • Add Drug: Add 20 mg of this compound pivoxil, dissolved in 5 mL of the same solvent mixture, to the lipid solution.
  • Form Thin Film: Slowly remove the organic solvents under reduced pressure using a rotary evaporator at 45°C. This will deposit a thin, dry film of lipids and drug on the flask's inner wall.
  • Hydrate Film: Hydrate the dry lipid film with 10 mL of phosphate-buffered saline (PBS, pH 7.4).
  • Form Liposomes: Mechanically shake the resulting suspension for 1 hour at room temperature to form liposomes.
  • Mature Liposomes: Allow the liposomal dispersion to mature overnight at 4°C to ensure complete lipid hydration.
  • Remove Unencapsulated Drug: Separate the liposomes from free drug by centrifugation at 20,000 rpm for 30 minutes at -2°C. Wash the pellet twice with PBS and re-centrifuge.
Optimization Parameters & Impact on Encapsulation

The table below summarizes how different variables affect encapsulation efficiency, based on the experimental results [1].

Parameter Optimal Condition / Ratio Resulting Encapsulation Efficiency & Characteristics
Lecithin:Cholesterol Molar Ratio 1.0 : 0.6 (Formulation CPL VI) 72.33% EE; 92.5% drug release over 36 hours [1]
Other Molar Ratios Tested (specific ratios not fully detailed) Lower encapsulation efficiency compared to the 1:0.6 ratio [1]
Hydration Medium Phosphate-Buffered Saline (PBS), pH 7.4 Standard physiological condition used for hydration [1]
General Principles for Liposome Optimization

Beyond the specific this compound study, broader research confirms that two factors are critical for maximizing oral bioavailability of liposomal drugs, which is directly linked to high EE:

Principle Impact & Rationale Supporting Evidence
Maximize Encapsulation Efficiency Higher EE directly translates to a greater proportion of the administered dose being protected and available for absorption, thereby enhancing bioavailability. A study on griseofulvin showed a ~2-fold increase in bioavailability when EE was increased from 32% to 98% [2].
Control Liposome Size Smaller liposomes (e.g., ~142 nm) generally show higher bioavailability due to more efficient absorption. However, reducing size below ~400 nm may not provide additional benefits. A study demonstrated that 142 nm liposomes had ~3x higher bioavailability than 813 nm liposomes. No significant gain was observed below 400 nm [2].

Frequently Asked Questions (FAQs)

  • Q1: Why is the lecithin-to-cholesterol ratio so important? Cholesterol integrates into the phospholipid bilayers, improving membrane stability, reducing permeability, and helping to control the sustained release of the drug. The 1.0:0.6 molar ratio was identified as the optimal balance for maximizing this compound pivoxil encapsulation [1].

  • Q2: My encapsulation efficiency is low, even with the optimal ratio. What else can I check? Ensure the organic solvents are completely removed during the thin-film formation, as residual solvent can hinder proper liposome formation. Also, strictly control the temperature and speed during rotary evaporation to avoid degrading heat-sensitive components and to form a uniform film. Finally, verify that the hydration and shaking steps are consistent across batches.

  • Q3: How can I make my liposome formulation stable for long-term storage? Consider lyophilization (freeze-drying). The this compound study used glucose in PBS as a cryoprotectant. The liposomal suspension was frozen at -80°C and then freeze-dried for 24 hours under a vacuum at -50°C. This process creates a stable powder that can be rehydrated with PBS before use [1].

Experimental Workflow & Relationship Diagram

The following diagram maps the logical workflow and key decision points for optimizing your liposome formulation, based on the information above.

LiposomeOptimization Start Start: Prepare Liposomes (Thin-Film Hydration) A Analyze Initial Encapsulation Efficiency (EE) Start->A B EE Acceptable? (>70% Target) A->B C Proceed to In-Vitro/In-Vivo Studies B->C Yes D Troubleshoot Low EE B->D No E Adjust Lipid Ratio (Optimize Lecithin:Cholesterol) D->E F Optimize Process Parameters (Solvent Removal, Hydration Time) D->F G Control Particle Size (Target ~150-400 nm) D->G E->A Re-formulate & Re-test F->A Re-formulate & Re-test G->A Re-formulate & Re-test

Key Takeaways

  • Start with the Proven Formula: For this compound pivoxil, begin your optimization with a soya lecithin to cholesterol molar ratio of 1.0:0.6 using the thin-film hydration method to establish a baseline EE of over 70% [1].
  • Focus on Size and Efficiency: Remember the two universal pillars for effective oral liposomal delivery: high encapsulation efficiency (>70%) and controlled, small particle size (approx. 150-400 nm) [2].
  • Validate and Scale: After achieving a satisfactory EE and size, proceed with comprehensive characterization, including in-vitro drug release and stability studies, to ensure the formulation's robustness [1].

References

cefditoren analytical method robustness testing

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary objective of robustness testing? Robustness testing is a validation parameter that demonstrates the reliability of an analytical method during normal use. It involves the deliberate variation of method parameters (like flow rate, mobile phase composition, and detection wavelength) to ensure the method's performance remains unaffected by small, expected changes in laboratory conditions [1].

  • My method shows peak tailing during robustness testing. What could be the cause? Peak tailing can occur if the column is degraded or if there is a mismatch between the sample solvent and the mobile phase. First, ensure that your C-18 column is in good condition. You can also try adjusting the organic composition of the mobile phase (e.g., ±2% as in the referenced study) to improve peak shape. The validated method reported a tailing factor of 1.12, which is within acceptable limits [1].

  • The retention time is shifting during my analysis. How can I troubleshoot this? Retention time shifts are often related to inconsistencies in the mobile phase composition, flow rate, or column temperature. Verify that your HPLC system is delivering a consistent flow rate and that the mobile phase is prepared fresh and is well-mixed. The robustness of the cited method was confirmed even with flow rate variations of ±0.1 mL/min [1].

  • What acceptance criteria are used for robustness? In the referenced study, robustness was assessed using six replicates at a concentration of 20 μg/mL. The method was considered robust as the % Relative Standard Deviation (RSD) for the peak areas was found to be less than 2.0% across all deliberately modified parameters [1].


Experimental Protocol: Robustness Testing for Cefditoren Pivoxil HPLC Method

This protocol summarizes the robustness testing procedure as derived from the scientific literature [1].

1. Principle The robustness of an HPLC method is established by introducing small, deliberate changes to the chromatographic conditions and evaluating the impact on system suitability parameters, ensuring the method's capacity to remain unaffected.

2. Materials and Equipment

  • HPLC System: Shimadzu Model with SPD M20A Prominence PDA detector or equivalent.
  • Column: C-18 column (250 mm × 4.6 mm i.d., 5 μm particle size).
  • Chemicals: this compound Pivoxil standard, Acetonitrile (HPLC grade), Water (HPLC grade).
  • Standard Solution: this compound Pivoxil at 20 μg/mL in mobile phase.

3. Experimental Procedure

  • Step 1: Establish Baseline Conditions Begin analysis using the optimized chromatographic conditions:

    • Mobile Phase: Acetonitrile:Water (50:50, v/v)
    • Flow Rate: 1.2 mL/min
    • Detection Wavelength: 218 nm
    • Column Temperature: 25 °C
    • Injection Volume: 20 μL Analyze six replicates of the standard solution under these conditions to obtain a baseline measurement.
  • Step 2: Introduce Variations Systematically alter one parameter at a time while keeping others constant. The following variations were studied [1]:

    • Wavelength: 216 nm and 220 nm
    • Acetonitrile Composition: 48% and 52%
    • Flow Rate: 1.1 mL/min and 1.3 mL/min For each varied condition, inject six replicates of the 20 μg/mL standard solution.
  • Step 3: Data Analysis For each set of six replicates under varied conditions, calculate the % RSD of the peak areas. The method is considered robust if the % RSD remains below a pre-defined limit (e.g., 2.0%) across all variations.

4. Expected Outcomes and Acceptance Criteria The following table summarizes the type of data and acceptance criteria you should expect from a successful robustness study, based on the published method [1].

Parameter Varied Test Condition Mean Peak Area (n=6) % RSD (Required: <2.0%)
Baseline Condition 218 nm, 50:50, 1.2 mL/min ~484,027 < 0.5%
Detection Wavelength 216 nm To be recorded < 2.0%
220 nm To be recorded < 2.0%
Mobile Phase Ratio Acetonitrile:Water (48:52) To be recorded < 2.0%
Acetonitrile:Water (52:48) To be recorded < 2.0%
Flow Rate 1.1 mL/min To be recorded < 2.0%
1.3 mL/min To be recorded < 2.0%

Troubleshooting Guide

The table below outlines common issues, their potential causes, and recommended actions based on the validated method parameters.

Observed Problem Potential Causes Recommended Actions
Low Peak Area / Response Incorrect detection wavelength; Degraded standard. Verify wavelength accuracy with a standard; Prepare fresh standard solutions [1].
High % RSD in Peak Areas Inconsistent flow rate; Air bubbles in system; Column temperature fluctuations. Check pump performance for stable flow; Purge the system thoroughly; Use a column heater [1].
Peak Tailing Column degradation; Silanol activity; Inappropriate mobile phase pH. Use a dedicated C-18 column; Consider end-capping a column; Adjust pH if within the method's robustness range [1].
Shift in Retention Time Changes in mobile phase composition or flow rate; Column aging. Prepare mobile phase accurately; Verify flow rate calibration; Monitor column performance with system suitability tests [1].

Experimental Workflow for Robustness Testing

The following diagram illustrates the logical workflow for conducting a robustness study.

robustness_workflow Start Start Robustness Testing Baseline Establish Baseline Conditions (Mobile Phase: 50:50, Flow: 1.2 mL/min, λ: 218 nm) Start->Baseline VaryParam Vary One Parameter (e.g., Flow Rate: 1.1 & 1.3 mL/min) Baseline->VaryParam Inject Inject Six Replicates (20 μg/mL Standard) VaryParam->Inject Calculate Calculate % RSD Inject->Calculate Check Is % RSD < 2.0%? Calculate->Check MoreParams More parameters to test? Check->MoreParams Yes Fail Investigate and Refine Method Check->Fail No MoreParams->VaryParam Yes End Method is Robust MoreParams->End No Fail->VaryParam After refinement

Diagram 1: Robustness Testing Workflow

Key Technical Notes

  • Method Specificity: The cited method is stability-indicating, meaning the this compound Pivoxil peak was well-separated from its degradation products formed under forced conditions (acid, base, oxidation, heat, UV light). This is a crucial foundation for robustness testing [1].
  • System Suitability: Before and during robustness testing, ensure the system meets suitability criteria. The original method reported more than 8476 theoretical plates and a tailing factor of 1.12 for the this compound peak [1].
  • Context and Limitations: The primary source for this guide is a research paper from 2012 [1]. While the fundamental principles remain valid, specific regulatory guidance (e.g., ICH Q2(R2)) should be consulted for the most current validation requirements. Always verify method parameters for your specific instrument and column.

References

Pharmacokinetic Data: Food Effect on Cefditoren Absorption

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative impact of food on the bioavailability of cefditoren pivoxil.

Condition Mean Cmax (µg/mL) for 200 mg dose Mean Cmax (µg/mL) for 400 mg dose Mean AUC Impact vs. Fasted Absolute Bioavailability
Fasting 1.8 ± 0.6 Information Missing Baseline (Reference) ~14% [1]
Low-Fat Meal (693 cal, 14g fat) Information Missing Information Missing Information Missing 16.1% ± 3.0% [1]
High-Fat Meal (858 cal, 64g fat) 3.1 ± 1.0 4.4 ± 0.9 Increase of 70% [1] Information Missing
Moderate-Fat Meal (648 cal, 27g fat) Similar to High-Fat Meal Similar to High-Fat Meal Similar to High-Fat Meal [1] Information Missing

From the data, a clear protocol emerges: administering this compound with a meal containing at least ~30g of fat is recommended to maximize systemic exposure [1] [2].

This compound Administration Protocol for Preclinical/Clinical Studies

Objective: To ensure consistent and maximal oral absorption of this compound pivoxil in study subjects.

Methodology:

  • Formulation Consideration: this compound pivoxil is a prodrug. Its hydrolysis to active this compound is influenced by the presence of food, which enhances absorption [1].
  • Dosing Procedure:
    • Administer the this compound pivoxil dose with or immediately after a meal [3] [2].
    • The meal should be standardized to contain at least 27 grams of fat (e.g., a moderate-fat meal of ~650 calories) to ensure reproducible absorption profiles between subjects and study periods [1].
    • Avoid administering to fasted subjects, as this leads to suboptimal and variable drug levels.
  • Monitoring & Data Collection:
    • In pharmacokinetic studies, record the exact timing of drug administration relative to the meal.
    • Note the composition of the meal (particularly fat content) as a covariate in bioavailability analyses.

FAQ: this compound Food Interaction

Q1: Why does food enhance the bioavailability of this compound? A1: this compound pivoxil is a prodrug ester. The current understanding is that food, particularly fat, delays gastric emptying and increases bile secretion, which may facilitate the dissolution and subsequent hydrolysis of the prodrug by esterases in the intestinal wall and blood, leading to higher systemic levels of active this compound [1].

Q2: Are there other critical administration considerations beyond food? A2: Yes, two are particularly important for researchers:

  • Carnitine Depletion: The pivoxil prodrug is hydrolyzed to this compound and pivalate. Pivalate is excreted in urine as pivaloylcarnitine, which can deplete plasma carnitine levels. Studies show a dose-dependent decrease of up to 63% after 400 mg twice-daily dosing. Levels typically normalize 7-10 days post-dosing [1]. This is a critical parameter to monitor in longer-term studies.
  • Renal Impairment: this compound is eliminated renally. Dosage adjustment is required for subjects with moderate to severe renal impairment [1] [2].

Experimental Workflow for Administration

The following diagram illustrates the logical workflow for administering this compound to a subject, designed to overcome the food interaction by leveraging it.

cefditoren_administration This compound Administration Workflow Start Subject Enrollment A Administer with High-Fat Meal Start->A B Prodrug Hydrolysis & Enhanced Absorption A->B Food Effect C Maximized Systemic Exposure (AUC & Cmax) B->C D Reliable & Consistent PK/PD Data C->D Context Key Consideration: Monitor Carnitine Levels in Long-Term Studies Context->C

This compound Administration Workflow

This workflow provides a standardized method to ensure that the food interaction is consistently managed to improve data quality in research settings.

References

cefditoren pivoxil solubility enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Core Solubility Enhancement Techniques

The table below summarizes the key techniques, their mechanisms, and performance outcomes as reported in recent studies.

Technique Key Components Preparation Method Key Performance Findings

| Ternary Solid Dispersions [1] | β-cyclodextrin (carrier), Mannitol (sugar alcohol) | Kneading method | • 99.29% drug release in 75 min. • 147.77% increase in bioavailability compared to pure drug. • Superior to binary solid dispersion (61.63% release) and pure drug (8.92%). | | Electrospun Nanofibers [2] | Eudragit L100-55 or S100 (pH-sensitive polymers) | Electrospinning | • Significantly higher dissolution rate than pure drug. • Order of release: Eudragit L100-55 > Eudragit S100 > pure drug. • Enhanced permeability via transcellular and paracellular pathways. | | Gastroretentive Floating Tablets [3] | Solid Dispersion (with PVP/Poloxamer 188), HPMC K15M or Ethyl Cellulose, Gas-generating agents | Direct compression of pre-formed Solid Dispersions | • Achieves sustained release in the stomach. • Optimized formulation (F3) showed good stability over 3 months. |

Detailed Experimental Protocols

For researchers looking to implement these techniques, here are the detailed methodologies based on the cited studies.

Protocol for Ternary Solid Dispersions (Kneading Method) [1]

This protocol is for preparing a solid dispersion with a CP:β-CD:Mannitol ratio of 1:1:0.5% w/w.

  • Step 1: Preparation The solid dispersions are prepared using the kneading method. The calculated quantities of Cefditoren Pivoxil, β-cyclodextrin, and mannitol are triturated in a mortar with a small volume of a hydroalcoholic solvent (e.g., water:ethanol mixture). The mixture is kneaded for a specific time (e.g., 45 minutes) to form a homogeneous paste.
  • Step 2: Drying The resulting paste is dried in an oven at a controlled temperature (e.g., 40°C) for a period of 24 hours or until completely dry.
  • Step 3: Pulverization The dried mass is then gently ground in a mortar, passed through a suitable sieve (e.g., #80 mesh), and stored in a desiccator until further use.
  • Evaluation Methods:
    • Solubility Studies: Phase solubility studies are conducted to determine the stability constant (Ks) and complexation efficiency (CE).
    • In-vitro Dissolution: Use USP apparatus I (basket) or II (paddle) with 900 ml of 0.1N HCl at 37°C ± 0.5°C and a rotation speed of 75 rpm. Withdraw samples at intervals and analyze spectrophotometrically at 275 nm.
    • Solid-State Characterization: Use DSC and FTIR to confirm the formation of inclusion complexes and the amorphous state of the drug.
    • Pharmacokinetic Studies: Conduct in vivo studies on animal models to determine bioavailability parameters (AUC, Cmax, Tmax).
Protocol for Eudragit-based Nanofibers (Electrospinning) [2]

This technique uses electrospinning to create nanofibrous mats that enhance solubility and permeability.

  • Step 1: Polymer Solution Preparation A polymer solution is prepared by dissolving Eudragit L100-55 or S100 in a suitable organic solvent. This compound pivoxil is then added to this solution and stirred until a clear, homogeneous polymer-drug solution is obtained.
  • Step 2: Electrospinning Process The polymer-drug solution is loaded into a syringe equipped with a metallic needle. A high voltage (e.g., 15-25 kV) is applied to the needle tip. The solution is fed at a controlled, constant flow rate. The nanofibers are collected on a grounded collector covered with aluminum foil, placed at a fixed distance from the needle.
  • Evaluation Methods:
    • Morphology (SEM): Scanning Electron Microscopy is used to examine the morphology, diameter, and absence of drug crystals in the nanofibers.
    • Solid-State (DSC): Differential Scanning Calorimetry is used to confirm the molecular dispersion of the drug within the polymer matrix by the disappearance of the drug's melting peak.
    • Drug Release & Permeability: In-vitro drug release is tested in simulated gastric fluid. Ex-vivo permeability is studied using a modified non-everted sac technique. Histological assessment of intestinal tissue can be performed to study absorption pathways.
Protocol for Gastroretentive Floating Tablets [3]

This two-step protocol first enhances solubility via solid dispersion, then incorporates it into a floating tablet.

  • Step 1: Solid Dispersion Preparation this compound pivoxil solid dispersions are first prepared using the solvent evaporation technique with a hydrophilic polymer like PVP K30. The drug and polymer are dissolved in a volatile organic solvent (e.g., dichloromethane) with continuous stirring. The solvent is allowed to evaporate, and the dried mass is ground and sieved.
  • Step 2: Tablet Formulation & Compression The optimized solid dispersion is mixed with polymers (HPMC K15M or Ethyl Cellulose) and other excipients (e.g., diluents, gas-generating agents like sodium bicarbonate and citric acid). The powder blend is compressed into tablets using the direct compression method.
  • Evaluation Methods:
    • Pre/Post-compression Tests: Flow properties of the powder blend, tablet hardness, friability, weight variation.
    • Floating Behavior: Floating lag time (time to float) and total floating duration are measured in 0.1N HCl.
    • In-vitro Drug Release: Dissolution testing is performed in 0.1N HCl using USP apparatus to profile the sustained release over 8+ hours.

The following workflow diagram illustrates the decision-making process for selecting and implementing these techniques.

G Start Start: this compound Pivoxil Solubility Enhancement Goal Define Primary Goal Start->Goal SD Ternary Solid Dispersions Goal->SD  Maximize Solubility & Bioavailability NF Electrospun Nanofibers Goal->NF  Enhance Permeability & Target Release GFT Gastroretentive Floating Tablets Goal->GFT  Extend Gastric Residence for Sustained Action Tech1 Mechanism: Molecular dispersion in β-cyclodextrin/sugar matrix SD->Tech1 Tech2 Mechanism: Nanofiber matrix & pH-dependent polymer release (Eudragit) NF->Tech2 Tech3 Mechanism: Combine SD for solubility with floating for gastric retention GFT->Tech3 Outcome1 Outcome: Maximum solubility & ~150% bioavailability increase Tech1->Outcome1 Outcome2 Outcome: Enhanced dissolution & improved permeability Tech2->Outcome2 Outcome3 Outcome: Sustained release, avoids intestinal instability Tech3->Outcome3

Frequently Asked Questions & Troubleshooting

Q1: Why is a ternary system (β-cyclodextrin + sugar) more effective than a simple binary system with just β-cyclodextrin? The sugars and sugar alcohols in a ternary system act as co-complexing agents. Molecular docking studies confirm they have a stable binding affinity with both the drug and β-cyclodextrin, which can further improve the stability of the inclusion complex and its complexation efficiency (CE). This leads to a more significant disruption of the drug's crystal lattice and a greater enhancement of solubility and dissolution rate compared to binary systems [1].

Q2: Our nanofiber formulations sometimes form beads instead of smooth fibers. What could be the cause? Bead formation is a common issue in electrospinning, often indicating an imbalance in solution parameters. The primary factors to optimize are:

  • Solution Concentration/Viscosity: A solution that is too dilute has insufficient polymer chain entanglements to stabilize the electrospinning jet, leading to bead formation. Gradually increase the polymer concentration.
  • Solvent System: The solvent's volatility and polarity can affect fiber formation. Ensure the solvent fully dissolves both the polymer and the drug. Sometimes a solvent mixture works best.
  • Process Parameters: Adjust the applied voltage, flow rate, and the distance between the needle and the collector. A systematic design of experiments (DoE) is recommended to find the optimal window [2].

Q3: The floating tablets we formulated have a long lag time before they float. How can this be improved? A long floating lag time means the tablet sinks before the gas-generating mechanism can produce enough CO₂. To address this:

  • Optimize the Gas-generating Agents: Ensure an adequate ratio and quantity of a carbonate (e.g., sodium bicarbonate) and an acid (e.g., citric acid). A ratio of 1:0.5 to 1:0.76 (bicarbonate to citric acid) has been used effectively [3] [4].
  • Check Polymer Hydration Rate: The polymer (e.g., HPMC) must hydrate quickly to form a gel barrier that traps the gas. Using a lower viscosity grade of HPMC (like K4M instead of K15M) or incorporating a super-disintegrant in a small amount can create more porous channels for water ingress, accelerating flotation.
  • Adjust Tablet Hardness: Excessive hardness can compact the matrix, hindering water penetration. Reduce the compression force to create a more porous tablet that hydrates faster [3] [4].

References

Precision & Accuracy Benchmarks for Cefditoren Pivoxil

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data from established methods to help you evaluate your own results.

Analytical Matrix Precision (RSD) Accuracy (% Recovery) Key Method Parameters Citation
Pharmaceutical Formulation Inter-run precision for slope: <0.99% RSD Mean recovery: 98.77% - 101.29% Column: Phenomenex Luna C18; Mobile Phase: ACN:Water (50:50, v/v), pH 3.5; Detection: 230 nm [1]
Human Plasma Between-batch: 0.5% - 3.7% RSD; Within-batch: 0.5% - 2.5% RSD Between-batch: 96.9% - 103.8%; Within-batch: 97.5% - 102.3% Column: Waters Symmetry C18; Mobile Phase: 0.03% TFA Buffer/ACN (81:19, v/v); Detection: 305 nm [2]
Bulk Drug & Formulations (AQbD Method) Intra-day: 0.11% RSD; Inter-day: 0.44% RSD Reported as successful for formulation analysis Column: Agilent Eclipse Plus C18; Mobile Phase: Methanol:Acetate Buffer (55:45, v/v), pH 4.5; Detection: 225 nm [3]

Detailed Experimental Protocols

Here are the specific experimental procedures from the cited studies to guide your laboratory work.

Forced Degradation Study Protocol
  • Acidic Hydrolysis: Dissolve 10 mg of CFDT in 3 mL methanol and dilute to 10 mL with 0.1 N HCl. Keep at room temperature for 3 hours. Dilute the solution with mobile phase to a concentration of 100 µg/mL for analysis. Expected degradation: ~2.75% [1].
  • Alkaline Hydrolysis: Dissolve 10 mg of CFDT in 2 mL methanol and dilute to 10 mL with 0.001 N NaOH. Let it stand at room temperature for 5 minutes. Dilute with mobile phase to 100 µg/mL. Expected degradation: ~24.02% [1].
  • Oxidative Degradation: Dissolve 10 mg of CFDT in 7 mL methanol and dilute to 10 mL with 3% H₂O₂. Keep at room temperature for 5 hours. Dilute with mobile phase to 100 µg/mL. Expected degradation: ~40.12% [1].
  • Neutral Hydrolysis: Dissolve 10 mg of CFDT in 5 mL methanol and dilute to 10 mL with water. Keep at room temperature for 12 hours. Dilute with mobile phase to 100 µg/mL. Expected degradation: ~3.68% [1].
  • Photolytic Degradation: Expose a methanolic solution of CFDT to direct sunlight for 6 hours to study its stability under light stress [3].
Sample Preparation for Tablet Analysis

This procedure ensures complete extraction of the active ingredient from the excipient matrix [1].

  • Weigh and finely powder ten tablets.
  • Transfer a portion of the powder, equivalent to one tablet's claimed content of CFDT (e.g., 200 mg), into a 50 mL volumetric flask.
  • Add about 10 mL of methanol, shake mechanically for 10 minutes, and then sonicate for 5 minutes.
  • Dilute the solution to volume with the mobile phase (this is your sample stock solution).
  • Further dilute an aliquot (e.g., 5 mL) to 50 mL with the mobile phase.
  • Filter a portion of the final solution through a 0.45 µm nylon membrane filter before HPLC injection.

Troubleshooting Common Precision & Accuracy Problems

The following workflow outlines a systematic approach to diagnosing and resolving common HPLC method issues:

G Start Start: Poor Precision or Accuracy PeakShape Check Peak Shape and Resolution Start->PeakShape SamplePrep Review Sample Preparation Start->SamplePrep MethodParams Verify Method Parameters Start->MethodParams Column Column Degradation or Incompatibility PeakShape->Column Extraction Incomplete Extraction or Solvent Mismatch SamplePrep->Extraction Stability Sample Degradation in Vial/Solution SamplePrep->Stability Buff_pH Sub-optimal Buffer pH or Mobile Phase MethodParams->Buff_pH Temp Column Temperature Fluctuations MethodParams->Temp Flow Unstable Flow Rate MethodParams->Flow

Specific Solutions for Identified Problems
  • Mobile Phase and Buffer Issues: If you suspect sub-optimal conditions, consider these adjustments:
    • pH is critical. One method using a C18 column with acetate buffer at pH 4.5 successfully separated CFDT from nine different degradation products, demonstrating high specificity [3].
    • Ensure mobile phase is freshly prepared, filtered (0.45 µm), and degassed prior to use [1].
  • Sample and Standard Stability:
    • Use a stable diluent. A solvent mixture of HCl/KCl buffer (pH 1.2) and methanol (1:1, v/v) was found to provide superior stability for CFDT in solution, with only 0.32% loss over 10 hours at ambient temperature. In contrast, using water:methanol led to 2% loss in just 5 hours [3].
    • Prepare standard solutions fresh from a certified reference standard of high purity (e.g., 99.69%) [3].
  • Solid-Phase Extraction (for Plasma):
    • When analyzing complex biological matrices like human plasma, use Waters Oasis SPE cartridges for clean-up. A validated method using this approach achieved a wide linear range (50–5000 ng/mL) with excellent precision and accuracy [2].

Key Takeaways for Method Validation

  • Forced degradation is essential for proving method specificity; CFDT is highly sensitive to base and oxidative stress [4] [1].
  • Precision and accuracy benchmarks from literature provide a reference, but you must confirm your method meets acceptance criteria (typically ±2% accuracy, RSD <2% for precision) [2] [1].
  • System suitability tests established from a robust Design Space (as in AQbD approaches) are your first line of defense against method failure [3].

References

cefditoren versus other third-generation cephalosporins efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Indications at a Glance

The table below summarizes key comparative data on cefditoren's efficacy and approved uses.

Infection Type Compared Agents Clinical/Efficacy Outcome Key Comparative Data Source

| Uncomplicated Skin & Skin Structure Infections (uSSSI) | Cefuroxime, Cefadroxil [1] | Clinical cure rates were comparable [1]. | this compound 200 mg: 85% this compound 400 mg: 83% Cefuroxime 250 mg: 88% Cefadroxil 500 mg: 85% | [1] | | Uncomplicated Skin & Skin Structure Infections (uSSSI) | Cefdinir [2] | Clinical cure/improvement rates were comparable [2]. | this compound: 98.0% Cefdinir: 98.2% | [2] | | Urinary Tract Infections (UTIs) | Amoxicillin/Clavulanic Acid, Ciprofloxacin, others [3] | Exhibited enhanced in vitro activity; 97.1% of isolates were inhibited [3]. | Susceptibility (%): this compound: 97.1% Amoxicillin/Clavulanic Acid: 93.1% Ciprofloxacin: 93.1% | [3] | | Respiratory Tract Infections | Cefotaxime, Cefdinir, Cefuroxime [4] [5] | High intrinsic in vitro activity against S. pneumoniae, H. influenzae, and S. pyogenes; stable against many β-lactamases [4] [5]. | MIC90 values against penicillin-resistant S. pneumoniae were lower than cefdinir, cefuroxime, and cefpodoxime [4]. | [4] [5] |

Experimental Data and Methodologies

For researcher evaluation, here is a detailed breakdown of the experimental designs and quantitative data from key studies.

In Vitro Activity and Susceptibility Testing
  • Protocol: A multicenter study determined Minimum Inhibitory Concentrations (MICs) of this compound for UTI-causing Enterobacteriaceae using the agar dilution method as per Clinical and Laboratory Standards Institute (CLSI) standards. Susceptibility to 18 other antimicrobials was tested via the disk diffusion method [3].
  • Key Findings: this compound's MIC50/MIC90 for the isolates were 0.25/0.5 mg/L, respectively. All strains producing extended-spectrum β-lactamases (ESBLs) or AmpC enzymes were resistant to this compound. Resistance was linked to a recent history of urinary infection [3].
  • Broader Spectrum: International review studies using reference methods confirm this compound's broad activity against common respiratory pathogens and its relative stability against many common β-lactamases (e.g., TEM-1, SHV-1) [5].
Clinical Trial Designs for Skin Infections
  • Protocol: Randomized, double-blind, multicenter studies compared this compound (200 mg or 400 mg BID) with cefuroxime (250 mg BID) or cefadroxil (500 mg BID) for 10 days. Clinical and microbiologic responses were assessed post-treatment and at a test-of-cure visit 7-14 days later [1].
  • Outcome Measures: Primary efficacy was clinical cure, defined as the resolution of all signs and symptoms. Microbiological outcome was classified as eradication, presumed eradication, or failure [2] [1].

Pharmacokinetic & Pharmacodynamic Profile

Understanding the PK/PD properties is crucial for interpreting efficacy data.

  • Pharmacokinetics: this compound pivoxil is a prodrug. Its absorption is significantly enhanced by high-fat meals, increasing bioavailability to approximately 50-70%. It has a plasma half-life of about 1.5 hours and exhibits high protein binding (~88%) [4].
  • Pharmacodynamics: As a β-lactam, its efficacy is best predicted by the time that free drug concentrations exceed the pathogen's MIC (fT > MIC). Monte Carlo simulations indicate that a 400 mg dose is adequate to cover pathogens with MICs up to 0.5 mg/mL [4].

Comparative Visual Workflow

The diagram below illustrates the core workflow for evaluating cephalosporin efficacy, from in vitro analysis to clinical application, highlighting where this compound's properties are assessed.

Start Start: Cephalosporin Efficacy Evaluation InVitro In Vitro Analysis Start->InVitro MIC MIC Determination (Agar/Broth Dilution) InVitro->MIC Spectrum Spectrum & β-Lactamase Stability InVitro->Spectrum PKPD PK/PD Profiling MIC->PKPD Spectrum->PKPD Bioavailability Oral Bioavailability & Food Effect PKPD->Bioavailability fT_MIC fT > MIC Modeling (Monte Carlo Simulation) PKPD->fT_MIC Clinical Clinical Trials Bioavailability->Clinical fT_MIC->Clinical Design RCT Design (Comparator, Dose, Duration) Clinical->Design Endpoints Clinical & Microbiological Cure Endpoints Clinical->Endpoints Application Application: Indication & Therapeutic Role Definition Design->Application Endpoints->Application

Key Considerations for Researchers

  • Bioavailability Constraint: this compound pivoxil must be administered with food to achieve adequate systemic exposure, which is a critical factor for clinical trial design and potential patient use [4].
  • Ecological Impact: As with all broad-spectrum antibiotics, its effect on patient microbiota and potential for selecting resistant subpopulations should be considered in the overall benefit-risk assessment [4].
  • Regional Availability: Note that this compound is listed as discontinued in the United States, which may limit its practical application in some markets [6].

References

Comparative MIC90 Values of Cefditoren and Other Antimicrobials

Author: Smolecule Technical Support Team. Date: February 2026

Pathogen Cefditoren Cefuroxime Cefixime Cefpodoxime Amoxicillin/Clavulanate Amoxicillin Cefotaxime (IV) Key Context & Notes
S. pneumoniae (Penicillin-Susceptible) 0.03-0.06 mg/L [1] 0.12-0.25 mg/L [1] Information missing Information missing 0.03-0.25 mg/L [1] Information missing Information missing This compound shows the highest intrinsic activity against penicillin-susceptible strains [1].
S. pneumoniae (Penicillin-Intermediate) 0.25-0.5 mg/L [1] 4-8 mg/L [1] Information missing Information missing 1-4 mg/L [1] Information missing Information missing Activity remains high for this compound against intermediate strains [1].
S. pneumoniae (Penicillin-Resistant) 0.5-1 mg/L [1] 8-32 mg/L [1] Information missing Information missing 8-≥16 mg/L [1] Information missing Information missing This compound MIC90 is significantly lower than for cefuroxime or amoxicillin/clavulanate [1].
S. pneumoniae (Overall, recent isolates) ~0.5 mg/L [2] High Resistance [2] High Resistance [2] High Resistance [2] Information missing MIC90 indicates resistance [2] Low MIC90 [2] A 2025 Spanish study (2019-2020) confirms this compound and cefotaxime retain the best activity among β-lactams tested [2].
H. influenzae (including β-lactamase+) 0.016-0.03 mg/L [3] [4] Information missing Information missing Information missing Information missing Information missing Information missing This compound is highly active and stable against common β-lactamases (TEM-1, ROB-1) [5] [4].
M. catarrhalis (including β-lactamase+) 0.06-0.5 mg/L [1] [3] 2-8 mg/L [1] Information missing Information missing 0.25-2 mg/L [1] Information missing Information missing Nearly 100% of M. catarrhalis produce β-lactamase; this compound MIC90 is lower than for cefuroxime [1] [5].
S. pyogenes ≤0.06 mg/L [1] Information missing Information missing Information missing Information missing Information missing Information missing Uniformly susceptible to β-lactams; this compound has the highest intrinsic activity among oral cephalosporins [1].
E. coli (from UTI) 0.5 mg/L [6] [7] Information missing Information missing Information missing Information missing Information missing Information missing 97.1% of outpatient UTI isolates were inhibited at ≤1 mg/L. Note: ESBL-producing strains are resistant [6] [7].

| Oxacillin-Susceptible S. aureus (MSSA) | 0.5-1 mg/L [8] [4] | Information missing | >4-8 mg/L [8] | 2->4 mg/L [8] | Information missing | Information missing | Information missing | this compound activity is comparable to cefuroxime and cefdinir, and superior to cefixime and cefpodoxime [8]. |

Detailed Experimental Protocols

For the MIC data presented, here are the detailed methodologies commonly employed in the cited studies.

Broth Microdilution Method

This is the standard reference method used in most surveillance studies [1] [2].

  • Principle: Bacteria are inoculated into a series of wells containing broth (Mueller-Hinton) with doubling dilutions of the antibiotic.
  • Procedure:
    • Panel Preparation: Trays are prepared with this compound concentrations typically ranging from 0.015 to 128 mg/L.
    • Inoculum Preparation: Bacterial colonies are adjusted to a turbidity of 0.5 McFarland standard, then diluted to achieve a final density of approximately 5 × 10^5 CFU/mL in each well.
    • Incubation: Inoculated trays are incubated at 35°C for 20-24 hours in ambient air.
    • MIC Determination: The MIC is recorded as the lowest concentration of antibiotic that completely inhibits visible growth of the organism [9] [4].
  • Quality Control: Standard reference strains like S. pneumoniae ATCC 49619, H. influenzae ATCC 49247, and E. coli ATCC 25922 are included in each run to ensure accuracy [9] [2].
Agar Dilution Method

This method is often used for testing fastidious organisms or in specialized surveillance [6] [2].

  • Principle: Antimicrobial agent is incorporated into agar plates at doubling dilutions.
  • Procedure:
    • Medium Preparation: Agar plates (like Mueller-Hinton supplemented with 5% sheep blood or Haemophilus Test Medium) are prepared with defined this compound concentrations.
    • Inoculation: A standardized inoculum (e.g., 10^4 CFU per spot) is applied to the agar surface using a replicating device.
    • Incubation: Plates are incubated at 35°C for 20-24 hours.
    • MIC Determination: The MIC is the lowest concentration of antibiotic that inhibits visible growth after the incubation period [6] [10].

Mechanisms and Workflows

To better understand this compound's enhanced activity, the following diagram illustrates its mechanism of action and the corresponding in vitro susceptibility testing workflow.

cluster_mechanism This compound's Enhanced Activity Mechanism cluster_testing Standard MIC Determination Workflow This compound This compound PBP2 High Affinity for PBP 2 (Penicillin-Binding Protein) This compound->PBP2 PBP3 Stable against Altered PBP 3 (ftsI gene) This compound->PBP3 CellWall Inhibition of Cell Wall Synthesis PBP2->CellWall PBP3->CellWall BacterialDeath Bacterial Death CellWall->BacterialDeath Start Select Bacterial Isolate Inoculum Standardize Inoculum (0.5 McFarland → ~5x10⁵ CFU/mL) Start->Inoculum Antibiotic Prepare Antibiotic Dilutions (Doubling Concentrations) Inoculum->Antibiotic Inoculate Inoculate & Incubate (35°C, 20-24 hours) Antibiotic->Inoculate Read Read MIC (Lowest conc. with no growth) Inoculate->Read QC Quality Control (ATCC Reference Strains) QC->Inoculate

Key Interpretive Insights

  • PBP Affinity: this compound's high affinity for PBP 2 in S. pneumoniae is a key reason for its potent activity against penicillin-resistant strains, as it remains effective even when other PBPs are altered [5].
  • β-Lactamase Stability: this compound is stable against hydrolysis by many common β-lactamases (e.g., TEM-1, ROB-1), which are frequently produced by H. influenzae and M. catarrhalis, explaining its low MICs against these pathogens [5] [4].
  • Impact of Resistance Mechanisms: While this compound is effective against many resistant phenotypes, its activity is compromised against organisms with complex resistance mechanisms, particularly ESBL-producing Enterobacteriaceae and methicillin-resistant Staphylococcus aureus (MRSA) [6] [5] [7].

References

cefditoren activity against penicillin-resistant Streptococcus pneumoniae

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Activity Against Penicillin-Resistant S. pneumoniae

The following table summarizes key experimental data from international studies on the activity of cefditoren and other antibiotics against penicillin-non-susceptible S. pneumoniae. The primary metric is the Minimum Inhibitory Concentration required to inhibit the growth of 90% of tested isolates (MIC₉₀); a lower MIC₉₀ indicates greater potency.

Antibiotic MIC₉₀ (μg/mL) against Penicillin-Non-susceptible S. pneumoniae Notes
This compound 0.5 - 1.0 μg/mL Consistently the most potent oral cephalosporin; active against Pen-I and Pen-R strains [1] [2] [3]
Amoxicillin 2.0 μg/mL [1] ---
Cefuroxime 4.0 μg/mL [1] Based on EUCAST breakpoints, most isolates are resistant [4]
Cefpodoxime 4.0 μg/mL [1] ---
Cefdinir 16.0 μg/mL [1] ---
Cefixime 64.0 μg/mL [1] Exhibits poor efficacy [4]
Cefaclor 128.0 μg/mL [1] ---
Cefotaxime (IV) MIC₉₀ similar to this compound [2] Most active intravenous cephalosporin [4]

Key Experimental Methods & Data

To evaluate and interpret this data, understanding the underlying experimental protocols is essential.

Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a standard measurement performed using broth microdilution methods as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) [5] [6].

  • Purpose: To determine the lowest concentration of an antibiotic that visibly inhibits bacterial growth.
  • Procedure:
    • Prepare a standardized inoculum of the bacterial test strain (e.g., S. pneumoniae ATCC 49615 for quality control) [4] [6].
    • Create a series of twofold dilutions of the antibiotic in a broth medium in a multi-well plate.
    • Inoculate each well with a defined number of bacterial cells (typically (5 \times 10^5 ) CFU/mL).
    • Incubate the plates under appropriate conditions (e.g., 35°C for 20-24 hours in ambient air).
    • The MIC is the lowest antibiotic concentration that prevents visible turbidity (growth).
  • Data Interpretation: MIC values are interpreted using clinical breakpoints (e.g., from EUCAST) to categorize isolates as Susceptible (S), Intermediate (I), or Resistant (R) [4].

The workflow for this method is illustrated below:

Start Standardize bacterial inoculum Step1 Prepare antibiotic dilutions in broth Start->Step1 Step2 Inoculate wells with bacteria Step1->Step2 Step3 Incubate plates (35°C, 20-24h) Step2->Step3 Step4 Read MIC: lowest concentration without growth Step3->Step4

Time-Kill Kinetics Assay

This method evaluates the rate and extent of the bactericidal (killing) activity of an antibiotic over time [1].

  • Purpose: To assess how rapidly an antibiotic kills bacteria at specific concentrations relative to its MIC.
  • Procedure:
    • Expose a high inoculum of bacteria (e.g., (10^6 ) CFU/mL) to the antibiotic in a broth culture.
    • Test multiple antibiotic concentrations (e.g., 1x, 2x, 4x the MIC).
    • Remove samples at predetermined time intervals (e.g., 0, 6, 12, 24 hours).
    • Quantify viable bacteria in each sample by serially diluting and plating them onto agar plates. Count the colony-forming units (CFU) after incubation.
    • A ≥3 log₁₀ (99.9%) reduction in the initial CFU/mL is generally considered bactericidal.
  • Key Findings for this compound:
    • This compound was bactericidal (at the MIC) against all tested pneumococcal strains after 24 hours [1].
    • Along with another compound, it was the only one to kill 99% of all strains after just 6 hours at concentrations ≥4x the MIC [1].
    • It demonstrated rapid killing, achieving 90% reduction of all strains at 8x the MIC after 4 hours [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Profile

For β-lactam antibiotics like this compound, the time that the serum concentration remains above the MIC of the pathogen (%T > MIC) is the parameter most strongly linked to efficacy [2].

  • Target Attainment: Monte Carlo simulation models indicate that a 400 mg dose of this compound pivoxil achieves a high probability of target attainment (≥96%) for isolates with MICs ≤0.5 μg/mL, effectively covering most penicillin-non-susceptible strains [2].
  • Bactericidal in vivo: Animal model studies have linked this compound concentrations that exceed the MIC for approximately 35% of the dosing interval with 100% survival in mice infected with penicillin-resistant pneumococci [2].

The relationship between PK/PD targets and efficacy is summarized below:

PK Oral Administration (400 mg this compound Pivoxil) Target Primary PD Target: %T > MIC PK->Target Static Bacteriostatic Endpoint: T > MIC ≥ 33% Target->Static Cure Predictive of Clinical Cure: T > MIC ≥ 40% Target->Cure Coverage Covers S. pneumoniae isolates with MIC ≤ 0.5 μg/mL Target->Coverage

Summary

  • Potent In Vitro Activity: this compound exhibits some of the lowest MIC values among oral β-lactams against penicillin-susceptible, intermediate, and resistant S. pneumoniae [1] [3] [4].
  • Rapid Bactericidal Action: Time-kill studies confirm that this compound not only inhibits growth but also rapidly kills pneumococcal cells, even resistant strains, at low multiples of its MIC [1].
  • Favorable PK/PD Profile: The pharmacokinetic properties of this compound support its clinical use, with standard dosing regimens effectively covering strains with elevated MICs due to penicillin resistance [2].

References

cefditoren vs cefixime cefpodoxime cefotaxime spectrum

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Spectrum Overview

The table below summarizes the comparative in vitro activity of these four third-generation cephalosporins against common bacterial pathogens.

Pathogen Cefditoren Cefixime Cefpodoxime Cefotaxime
Gram-Positive Bacteria
Staphylococcus aureus (MSSA) Good [1] [2] Limited [2] Good [1] Good [1]
Streptococcus pneumoniae (Pen-S) Good [2] Good [2] Good [2] Good [3] [2]
Streptococcus pneumoniae (Pen-I) Good [2] Limited [2] Good [2] Good [2]
Streptococcus pyogenes Good Good [2] Good [1] Good
Gram-Negative Bacteria
Haemophilus influenzae Excellent [2] Excellent [2] Excellent [2] Excellent [3] [2]
Moraxella catarrhalis Excellent Excellent Excellent Excellent
Escherichia coli Good [4] [2] Good [4] [2] Good [4] [2] Good [3] [4]
Klebsiella pneumoniae Good [4] [2] Good [4] [2] Good [4] [2] Good [3] [4]
Neisseria gonorrhoeae Not Specified Excellent [3] [2] Excellent [4] Excellent [3] [5]
Proteus mirabilis Good [4] Good [4] Good [4] Good [3] [4]
Pseudomonas aeruginosa Not Active Not Active Not Active Not Active [5]
Anaerobes
Bacteroides fragilis Not Specified Not Specified Not Specified Limited [1]

Pharmacological & Clinical Comparison

Key pharmacological properties, clinical applications, and regulatory information are compared in the table below.

Parameter This compound Cefixime Cefpodoxime Cefotaxime
Administration Route Oral [4] Oral [3] [4] Oral [3] [4] Parenteral (IM/IV) [3] [5]
Standard Dosing (Adult) 200-400 mg BD [1] 400 mg QD or divided BD [3] [1] 100-400 mg BD [1] 1-2 g every 6-8 hours [3] [1]
Plasma Half-Life ~2 hours [6] ~3-4 hours [3] ~3.2 hours [6] ~1 hour [5]
Key Clinical Indications Skin & respiratory infections [6] [2] Respiratory & urinary tract infections, gonorrhea [3] [4] [2] Respiratory tract infections, gonorrhea, skin infections [4] [6] Severe/systemic infections, meningitis [3] [5] [2]
Blood-Brain Barrier Penetration Low Low Low High [3] [7] [2]
Stability to β-Lactamases Good [3] Good [3] Good [3] Good [3] [5]
Status in the U.S. No longer available [1] Available Available Available

Supporting Experimental Data

A 2004 prospective, comparative, multicentric clinical trial provides direct comparative efficacy data for two of these agents.

  • Objective: To evaluate the clinical cure and bacteriological eradication rates of cefpodoxime versus cefixime in pediatric patients with community-acquired lower respiratory tract infections (LRTIs) [8].
  • Methods:
    • Design: Prospective, open, comparative, multicentric study.
    • Participants: 776 children (mean age 10 years) with LRTIs.
    • Intervention: Patients were randomly assigned to receive either cefpodoxime suspension (5 mg/kg twice daily, n=396) or cefixime suspension (4 mg/kg twice daily, n=380) for 10-14 days [8].
  • Results:
    • Clinical Success: At the end of therapy, the clinical success rate with cefpodoxime was 97%, which was significantly higher than the 86.8% observed with cefixime [8].
    • Bacteriological Eradication: The bacterial eradication rate was 93.4% in the cefpodoxime group compared to 82.9% in the cefixime group [8].
  • Conclusion: The study concluded that cefpodoxime was a superior alternative to cefixime, synergistically documenting an extended spectrum of activity [8].

Mechanism of Action Pathway

All third-generation cephalosporins, including the agents discussed, share a common primary mechanism of action as β-lactam antibiotics. The following diagram illustrates this bactericidal process.

G Ceph Cephalosporin Administration PBP Binds to Penicillin-Binding Protein (PBP) Ceph->PBP Inhibit Inhibits PBP Transpeptidase Activity PBP->Inhibit Crosslink Disrupts Peptidoglycan Cross-Linking Inhibit->Crosslink Lysis Bacterial Cell Lysis and Death Crosslink->Lysis Resistance Resistance Mechanism: β-Lactamase Hydrolyzes β-Lactam Ring Resistance->Ceph Confers Resistance

This mechanism involves binding to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis, which leads to defective cell wall formation and osmotic lysis [3] [7]. A major resistance pathway is the production of β-lactamase enzymes that hydrolyze the β-lactam ring [7].

Key Differentiating Factors for R&D

  • Spectrum Nuances: While all four agents are broad-spectrum, key differences exist in their potency against specific pathogens. This compound and cefpodoxime generally retain better activity against Gram-positive bacteria, including penicillin-intermediate S. pneumoniae, compared to cefixime [2]. Cefotaxime's systemic action and high BBB penetration make it uniquely suited for severe and CNS infections [3] [2].
  • Pharmacokinetics: The relatively longer half-lives of cefixime and cefpodoxime support once- or twice-daily oral dosing, which is a key consideration for developing patient-friendly outpatient regimens [3] [6]. Cefotaxime's short half-life necessitates more frequent intravenous or intramuscular dosing [5].
  • Overcoming Resistance: The rising prevalence of Extended-Spectrum Beta-Lactamases (ESBLs) and other resistant mechanisms poses a significant threat to the utility of all third-generation cephalosporins [2]. Research into beta-lactam/beta-lactamase inhibitor combinations (e.g., ceftazidime/avibactam) represents a critical direction for future development to address these challenges [3] [7].

References

cefditoren pivoxil clinical outcomes other antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy Outcomes in Comparative Studies

The table below summarizes the clinical efficacy of cefditoren pivoxil versus other antibiotics across various infections, as reported in the search results.

Infection Type Comparator Antibiotic Study Design & Duration Clinical Outcome (this compound vs. Comparator) Reference
Acute Exacerbation of Chronic Bronchitis (AECB) Clarithromycin (500 mg BID) Randomized, double-blind, 10 days 88-89% clinical cure rate (similar to comparator) [1]
Acute Exacerbation of Chronic Bronchitis (AECB) Cefuroxime axetil (250 mg BID) Randomized, double-blind, 10 days 79.9% vs 82.7% clinical success rate (similar to comparator) [2]
Community-Acquired Pneumonia (CAP) Amoxicillin/Clavulanate Multicenter, randomized, investigator-blinded Comparable clinical efficacy reported [3]
Pharyngotonsillitis Phenoxymethylpenicillin (Penicillin V) Randomized, 10 days 94% clinical cure rate (similar to comparator) [1]
Pharyngotonsillitis (Pediatric) Amoxicillin (10-day course) Randomized, 5-day vs 10-day course 5-day this compound course comparable to 10-day amoxicillin [2]
Acute Rhinosinusitis (Pediatric) Amoxicillin/Clavulanate Randomized, investigator-blinded, 14 days Similar response, relapse, and recurrence rates [2]
Acute Rhinosinusitis (Pediatric) High-dose vs. Low-dose this compound Randomized, investigator-blinded, parallel, 14 days 95.5% (low-dose) vs 95.4% (high-dose) response rate [4]
Uncomplicated Skin & Skin Structure Infections Cefadroxil (500 mg BID) Randomized, double-blind, 10 days 89% clinical cure rate (similar to comparator) [1]
Uncomplicated Skin & Skin Structure Infections Cefuroxime axetil (250 mg BID) Randomized, double-blind, 10 days 89% clinical cure rate (similar to comparator) [1]
Acute Uncomplicated Cystitis Ciprofloxacin Phase 3, randomized (NCT00598403) Comparative efficacy assessed; study completed [5]

In Vitro Activity Against Common Pathogens

This compound pivoxil is a third-generation oral cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, particularly common community-acquired respiratory pathogens [1]. Its in vitro activity is crucial for understanding its clinical application, especially in areas with high antimicrobial resistance.

Pathogen This compound MIC₉₀ / Activity Notes & Comparative Advantage
Streptococcus pneumoniae (Penicillin-Susceptible) 0.03 - 0.06 µg/mL [6] High intrinsic activity.
S. pneumoniae (Penicillin-Intermediate) 0.25 - 0.5 µg/mL [6] More potent than amoxicillin, cefuroxime, cefpodoxime, and macrolides.
S. pneumoniae (Penicillin-Resistant) 0.5 - 1 µg/mL [6] MICs one-dilution lower than cefotaxime and similar to ceftriaxone.
Streptococcus pyogenes ≤ 0.06 µg/mL [6] Highly active; no penicillin resistance reported in this species.
Haemophilus influenzae (β-lactamase positive & negative) ≤ 0.06 µg/mL [1] [6] Highly active, including against β-lactamase producing strains.
Haemophilus influenzae (BLNAR/BLPACR strains) Maintains high activity [6] Superior to amoxicillin/clavulanate and cefuroxime against isolates with ftsI mutations.
Moraxella catarrhalis (β-lactamase positive & negative) Potent antibacterial effects [1] Active against both β-lactamase positive and negative strains.
Staphylococcus aureus (Methicillin-Susceptible) Excellent in vitro activity [1] Inactive against methicillin-resistant S. aureus (MRSA).

Pharmacokinetic/Pharmacodynamic (PK/PD) Profile

The PK/PD profile of an antibiotic determines its ability to achieve concentrations at the site of infection that are sufficient to eradicate the pathogen.

  • Key PK Parameters (400 mg dose with a high-fat meal):

    • Cₘₐₓ (Maximum Concentration): 3.7 ± 0.7 μg/mL [6]
    • Tₘₐₓ (Time to Cₘₐₓ): 2 hours [6]
    • AUC (Area Under the Curve): 12.5 ± 1.6 μg × h/mL [6]
    • Half-life (t₁/₂): 1.54 ± 0.20 hours [6]
    • Protein Binding: ~88% [6]
    • Bioavailability: Increases by 50-70% when administered with a high-fat meal [6].
  • PK/PD Driver and Target Attainment:

    • The key PK/PD index predicting efficacy for β-lactams like this compound is the percentage of the dosing interval that free drug concentrations exceed the pathogen's MIC (% fT > MIC) [4] [6].
    • A % fT > MIC of 40% is considered predictive for clinical cure in humans [6].
    • Monte Carlo simulation estimates for a 400 mg dose indicate a high probability (>96%) of achieving the PK/PD target against isolates with MICs ≤ 0.12 μg/mL [6]. This profile supports its use against many resistant phenotypes.

The following diagram illustrates the relationship between this compound's PK/PD properties and its bactericidal effect.

PK Pharmacokinetics (PK) What the body does to the drug Exposure Drug Exposure at Site of Infection PK->Exposure Determines PD Pharmacodynamics (PD) What the drug does to the body Effect Bactericidal Effect PD->Effect Determines Exposure->Effect Drives

Detailed Experimental Protocols from Cited Studies

To aid in the critical appraisal of the data and methodology, here are the key experimental details from the primary studies cited.

1. Pediatric Acute Rhinosinusitis Trial [4]

  • Objective: To compare the efficacy and safety of low-dose (8-12 mg/kg/day) vs. high-dose (16-20 mg/kg/day) this compound pivoxil.
  • Design: Randomized, investigator-blinded, parallel-group study.
  • Participants: 140 children (aged 1-15 years) with a clinical diagnosis of uncomplicated acute rhinosinusitis.
  • Intervention: Oral this compound pivoxil, twice daily for 14 days.
  • Primary Outcome: Clinical response rate at day 14, assessed via a quantitative symptom score (S5 score).
  • Blinding: Investigators were blinded to treatment assignment; medication was dispensed by a non-assessor research assistant.

2. Pharyngotonsillitis Trial (5-day vs. 10-day regimen) [2]

  • Objective: To compare a 5-day course of this compound pivoxil with a 10-day course of amoxicillin.
  • Design: Randomized clinical trial.
  • Participants: Pediatric patients with Group A streptococcal pharyngotonsillitis.
  • Intervention: this compound pivoxil for 5 days versus amoxicillin for 10 days.
  • Primary Outcome: Clinical cure rates.

3. In Vitro Susceptibility and PK/PD Analysis [6]

  • MIC Determination: Minimum Inhibitory Concentration (MIC) values were determined using standardized methods (e.g., broth microdilution) against surveillance isolates.
  • Pharmacokinetic Data: Derived from a Phase I study in healthy volunteers receiving a single 400 mg dose with a high-fat meal.
  • Monte Carlo Simulation: A mathematical model was used to simulate thousands of virtual patients to predict the probability of achieving the PK/PD target (% fT > MIC) for bacteria with different MICs.

The workflow for the clinical trials is summarized in the diagram below.

A Patient Recruitment & Randomization B Intervention (Blinded Drug Administration) A->B C Outcome Assessment (Clinical & Microbiological) B->C D Data Analysis & Comparison C->D

Conclusion for Research and Development

The compiled data indicates that This compound pivoxil is a clinically effective oral cephalosporin with a well-defined role in treating community-acquired respiratory and skin infections. Its key advantages from a drug development perspective include:

  • Consistent Clinical Performance: It demonstrates clinical outcomes equivalent to other standard antibiotics across multiple indications [1] [2].
  • Favorable In Vitro Profile: It possesses potent activity against key pathogens, including those with emerging resistance phenotypes such as penicillin-resistant S. pneumoniae and BLNAR H. influenzae [6].
  • Optimized PK/PD: Its pharmacokinetic profile, when dosed at 400 mg with food, provides high target attainment against pathogens with MICs up to 0.5 µg/mL, covering most common and many resistant community isolates [6].

References

cefditoren PK/PD parameters comparison class analogs

Author: Smolecule Technical Support Team. Date: February 2026

Comparative PK/PD Profiles of Oral Cephalosporins

The table below summarizes the key PK/PD parameters for cefditoren, cefuroxime axetil, and cefixime, which are relevant for treating community-acquired respiratory and urinary tract infections.

Parameter This compound Pivoxil Cefuroxime Axetil Cefixime
Approved Adult Doses 200 mg to 400 mg twice daily [1] 500 mg twice daily or every 8 hours [2] 200 mg to 400 mg twice daily [2]
Absolute Bioavailability (F) ~14% (fasting) [1] 45% [2] Information not fully specified in search results
Protein Binding (fu) 88% [1] (Free fraction: 0.12) [2] 0.58 (Free fraction) [2] 0.35 (Free fraction) [2]
Plasma Half-Life 1.5 hours [1] ~1.3 hours (calculated from Ke=0.54/h) [2] ~3.4 hours (calculated from Ke=0.204/h) [2]
Primary PK/PD Index fT>MIC (fAUC/MIC also correlates) [3] fT>MIC fT>MIC
Bactericidal Target fT>MIC of 30-70% for static/2-log kill [3] fT>MIC >70% for bactericidal effect [2] fT>MIC >70% for bactericidal effect [2]
fAUC/MIC for 2-log kill (Murine Lung Model) ≥ 63 [3] Information not specified in search results Information not specified in search results

Intrinsic Microbiological Activity

This compound demonstrates potent in vitro activity against key community-acquired respiratory pathogens, often superior to other oral cephalosporins.

  • Against *Streptococcus pneumoniae*: this compound exhibits the highest intrinsic activity (lowest MIC90 values) compared with amoxicillin and cefuroxime against penicillin-susceptible, -intermediate, and -resistant strains [4]. Against penicillin-susceptible isolates, this compound MIC90 values were ≤0.03 to 0.06 mg/L, compared to 0.12-0.25 mg/L for cefuroxime and 0.03-0.25 mg/L for amoxicillin [4].
  • Against Haemophilus influenzae and Moraxella catarrhalis*: this compound's MIC90 values (0.25-0.5 mg/L) are lower than those of amoxicillin/clavulanic acid and cefuroxime against *M. catarrhalis, and it remains active against emerging beta-lactamase resistant phenotypes of H. influenzae [4].
  • Against Streptococcus pyogenes*: this compound has high intrinsic activity with MIC90 values ≤0.06 mg/L, and unlike macrolides, it maintains uniform activity as *S. pyogenes is universally susceptible to beta-lactams [4].

Key Experimental Models and Protocols

The PK/PD data in the comparison tables are derived from standardized experimental models.

In Vitro Susceptibility and Time-Kill Assays
  • Purpose: To determine the Minimum Inhibitory Concentration (MIC) and characterize the bactericidal activity (time- and concentration-dependence) of an antibiotic [3].
  • Methodology: Susceptibility testing is performed according to standards from organizations like the Clinical and Laboratory Standards Institute (CLSI) [3]. For time-kill assays, bacteria are exposed to the antibiotic at concentrations ranging from fractions of to multiples of the MIC. Samples are collected over 24 hours, plated, and the bacterial colonies are counted to plot time-kill curves [3].
In Vivo PK/PD Studies in Murine Lung-Infection Model
  • Purpose: To identify the PK/PD index (fT>MIC, fAUC/MIC, fCmax/MIC) that best correlates with efficacy and to determine its magnitude required for a bactericidal effect in a living organism [3].
  • Methodology:
    • Infection: Mice are infected intra-nasally with a standardized inoculum of the pathogen (e.g., S. pneumoniae).
    • Dosing: At a set time post-infection, groups of mice are treated with the antibiotic at various dose levels and regimens.
    • PK Sampling: Blood samples are collected from a subgroup to determine plasma drug concentrations over time.
    • PD Outcome: At the end of the study, mice are euthanized, and lungs are harvested to determine the bacterial load.
    • Data Analysis: The reduction in bacterial counts is correlated with the PK/PD indices derived from the plasma PK data to establish the target value for efficacy [3].

This experimental workflow for establishing in vivo PK/PD targets can be visualized as follows:

Start Establish Infection in Model A Administer Antibiotic at Various Doses/Regimens Start->A B Collect Plasma Samples for PK Analysis A->B C Harvest Lungs for Bacterial Count (PD) A->C D Determine PK Parameters and Calculate PK/PD Indices B->D E Correlate PK/PD Indices with Bactericidal Effect C->E D->E End Identify Target PK/PD Value E->End

Human PK/PD Target Attainment and Monte Carlo Simulation
  • Purpose: To predict the probability of clinical success of a human dosing regimen against a population of microorganisms with varying MICs [2].
  • Methodology:
    • Define Target: The PK/PD target (e.g., fT>MIC) is identified from pre-clinical studies.
    • Input Variability: A virtual population of patients is created using human PK parameters (mean ± SD) and a collection of MICs for the target pathogen.
    • Simulation: The Monte Carlo simulation runs thousands of trials to calculate the Probability of Target Attainment (PTA) at each MIC.
    • Calculate CFR: The PTA is combined with the MIC distribution to compute the Cumulative Fraction of Response (CFR), which predicts the overall population success rate [2].

Translation to Clinical Efficacy and Limitations

PK/PD analyses reveal critical considerations for clinical use in specific infections.

  • Respiratory Tract Infections: this compound remains an effective oral option for community-acquired respiratory infections caused by S. pneumoniae, H. influenzae, and M. catarrhalis, even in an era of changing resistance patterns, due to its high intrinsic activity and favorable tissue penetration [4]. For S. pneumoniae lung infections, human simulations suggest this compound pivoxil 400 mg twice daily provides good efficacy against strains with a MIC ≤ 0.031–0.063 mg/L [3].
  • Uncomplicated Acute Pyelonephritis (APN): A PK/PD analysis using Monte Carlo simulation concluded that the likelihood of treatment success with oral cephalosporins for APN is low based on current susceptibility breakpoints [2]. For this compound pivoxil 400 mg twice daily, the probability of attaining a bactericidal target (fT>MIC >70%) was ≥80% only for E. coli with MICs ≤0.03 mg/L. When considering total drug concentration (ignoring protein binding), this increased to MICs ≤0.25 mg/L, highlighting the critical impact of high protein binding on efficacy in sites like the kidney [2].

Conclusion and Comparative Summary

The gathered data allows for the following objective comparisons:

  • This compound's Key Strengths:
    • Potent Intrinsic Activity: It consistently demonstrates the lowest MIC90 values among oral cephalosporins against key respiratory pathogens, including drug-resistant S. pneumoniae [4].
    • Validated In Vivo PK/PD Targets: Its efficacy is well-correlated with fAUC/MIC and fT>MIC, with defined targets for a bactericidal effect (fAUC/MIC ≥63) [3].
  • Critical Considerations and Weaknesses:
    • Low Free Drug Fraction: Its high protein binding (88%) significantly reduces the free, active drug concentration, which can limit efficacy in infection sites where total drug penetration is low, such as in the kidney for pyelonephritis [2].
    • Variable Bioavailability: Its oral bioavailability is relatively low (~14%), which must be factored into dose selection [1].

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

0.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

506.05008122 Da

Monoisotopic Mass

506.05008122 Da

Heavy Atom Count

33

Appearance

Off-White to Pale Yellow Solid

Melting Point

127-129 °C
127 - 129 °C

UNII

81QS09V3YW

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Drug Indication

For the treatment of mild to moderate infections in adults and adolescents (12 years of age or older) which are caused by susceptible strains of microorganisms in acute bacterial exacerbation of chronic bronchitis, community-acquired pneumonia, pharyngitis/tonsillitis, and uncomplicated skin and skin-structure infections.
FDA Label

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antibacterial Agents; Cephalosporins

Pharmacology

Cefditoren Pivoxil is a semi-synthetic, broad-spectrum, beta-lactamase resistant, third-generation cephalosporin antibiotic with bactericidal activity. Cefditoren pivoxil is a prodrug that is rapidly hydrolyzed by intestinal esterases during absorption to the microbiologically active cefditoren, an active aminothiazolyl cephalosporin. Cefditoren inactivates penicillin binding proteins (PBPs) thereby interfering with peptidoglycan synthesis and inhibiting bacterial cell wall synthesis. Another consequence of beta-lactam exposure results in the loss of lipoteichoic acids from the cell wall. Lipoteichoic acids inhibit murein hydrolase activity and their absence from the cell wall triggers uncontrolled autolytic activity rendering bacterial cells susceptible to osmotic shock. This results in a reduction of cell wall stability and causes cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Mechanism of Action

The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefditoren is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

117467-28-4

Absorption Distribution and Excretion

Following oral administration, cefditoren pivoxil is absorbed from the gastrointestinal tract and hydrolyzed to cefditoren by esterases. Under fasting conditions, the estimated absolute bioavailability of cefditoren pivoxil is approximately 14%. The absolute bioavailability of cefditoren pivoxil administered with a low fat meal (693 cal, 14 g fat, 122 g carb, 23 g protein) is 16.1 ± 3.0%.
Pivalate is mainly eliminated (>99%) through renal excretion, nearly exclusively as pivaloylcarnitine.
9.3 ± 1.6 L
renal cl=4-5 L/h [oral administration]

Metabolism Metabolites

Hydrolysis of cefditoren pivoxil to its active component, cefditoren, results in the formation of pivalate. Cefditoren is not appreciably metabolized.

Wikipedia

Cefditoren

Biological Half Life

Mean terminal elimination half-life is 1.6 ± 0.4 hours in young healthy adults.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Explore Compound Types